Product packaging for 2-(Prop-2-ene-1-sulfonyl)-benzothiazole(Cat. No.:)

2-(Prop-2-ene-1-sulfonyl)-benzothiazole

Cat. No.: B420315
M. Wt: 239.3g/mol
InChI Key: LLETVIRFTRIQGN-UHFFFAOYSA-N
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Description

2-(Prop-2-ene-1-sulfonyl)-benzothiazole is a useful research compound. Its molecular formula is C10H9NO2S2 and its molecular weight is 239.3g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO2S2 B420315 2-(Prop-2-ene-1-sulfonyl)-benzothiazole

Properties

Molecular Formula

C10H9NO2S2

Molecular Weight

239.3g/mol

IUPAC Name

2-prop-2-enylsulfonyl-1,3-benzothiazole

InChI

InChI=1S/C10H9NO2S2/c1-2-7-15(12,13)10-11-8-5-3-4-6-9(8)14-10/h2-6H,1,7H2

InChI Key

LLETVIRFTRIQGN-UHFFFAOYSA-N

SMILES

C=CCS(=O)(=O)C1=NC2=CC=CC=C2S1

Canonical SMILES

C=CCS(=O)(=O)C1=NC2=CC=CC=C2S1

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 2-(Prop-2-ene-1-sulfonyl)-benzothiazole

Author: BenchChem Technical Support Team. Date: November 2025

ABSTRACT

This technical guide provides a comprehensive overview of 2-(Prop-2-ene-1-sulfonyl)-benzothiazole, a heterocyclic compound featuring a benzothiazole core functionalized with an allyl sulfonyl group at the 2-position. The benzothiazole scaffold is of significant interest in medicinal chemistry due to its presence in a wide array of pharmacologically active molecules. This document details the physicochemical properties, a detailed experimental protocol for its synthesis via oxidation, and expected spectroscopic data for the title compound. Furthermore, it explores the broader biological and pharmacological significance of 2-sulfonyl benzothiazole derivatives, including their potential mechanisms of action as kinase inhibitors. This guide is intended for researchers and professionals in drug discovery and development, providing foundational information for further investigation of this compound and its analogues.

Introduction

Benzothiazole, a bicyclic heterocyclic compound, is a privileged scaffold in medicinal chemistry and drug discovery. Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antidiabetic properties.[1][2] The functionalization at the 2-position of the benzothiazole ring is a common strategy to modulate its pharmacological profile.[3] The introduction of a sulfonyl group at this position, as in this compound, can significantly influence the molecule's electronic properties and its ability to interact with biological targets. Sulfonyl groups are known to act as hydrogen bond acceptors and can participate in various non-covalent interactions, making them valuable functional groups in the design of enzyme inhibitors and other therapeutic agents. This guide focuses specifically on the allyl sulfonyl derivative, providing key technical data and scientific context for its study.

Physicochemical and Structural Data

A summary of the key physicochemical and structural identifiers for this compound is presented below.

PropertyValueReference
CAS Number 156701-45-0
Molecular Formula C₁₀H₉NO₂S₂
Molecular Weight 239.32 g/mol Calculated
IUPAC Name 2-(prop-2-en-1-ylsulfonyl)-1,3-benzothiazoleIUPAC
Canonical SMILES C=CCS(=O)(=O)C1=NC2=CC=CC=C2S1-
Appearance White to off-white solid (Predicted)-
Solubility Soluble in DMSO, DMF, Chloroform (Predicted)-

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a two-step process starting from 2-mercaptobenzothiazole. The first step involves the S-alkylation with an allyl halide to form the thioether intermediate, 2-(allylthio)benzothiazole. The subsequent step is the oxidation of the thioether to the corresponding sulfone. This is a common and effective method for preparing sulfones from sulfides.[4]

A plausible synthetic route involves the oxidation of 2-(allylthio)benzothiazole. This precursor can be synthesized by reacting 2-mercaptobenzothiazole with allyl bromide in the presence of a base. The subsequent oxidation of the sulfide to the sulfone can be accomplished using various oxidizing agents, such as hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), or potassium dichromate.[5][6]

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-(Allylthio)benzothiazole (Intermediate)

  • To a solution of 2-mercaptobenzothiazole (1.67 g, 10 mmol) in acetone (50 mL), add potassium carbonate (2.76 g, 20 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add allyl bromide (1.33 g, 11 mmol) dropwise to the suspension.

  • Reflux the reaction mixture for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate eluent) to yield 2-(allylthio)benzothiazole as a pale yellow oil.

Step 2: Oxidation to this compound (Final Product)

  • Dissolve the intermediate 2-(allylthio)benzothiazole (2.07 g, 10 mmol) in glacial acetic acid (30 mL).

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a solution of 30% hydrogen peroxide (2.27 mL, 22 mmol) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-18 hours.

  • Pour the reaction mixture into 100 mL of ice-cold water.

  • The white precipitate of this compound is collected by filtration.

  • Wash the solid with cold water and dry under vacuum.

  • Recrystallize the product from an ethanol/water mixture to obtain pure white crystals.

Synthesis Workflow Diagram

G A 2-Mercaptobenzothiazole B Allyl Bromide, K2CO3 Acetone, Reflux A->B C 2-(Allylthio)benzothiazole (Intermediate) B->C D H2O2, Acetic Acid Room Temperature C->D E This compound (Final Product) D->E

Caption: Workflow for the synthesis of this compound.

Predicted Spectroscopic Data

The structural confirmation of the synthesized compound would be performed using standard spectroscopic techniques. The following table summarizes the predicted data based on the compound's structure and data from similar benzothiazole derivatives.[5][7]

TechniquePredicted Data
¹H NMR (400 MHz, CDCl₃)δ 8.15-8.12 (d, 1H, Ar-H), 7.95-7.92 (d, 1H, Ar-H), 7.60-7.52 (m, 2H, Ar-H), 5.95-5.85 (m, 1H, -CH=), 5.40-5.30 (m, 2H, =CH₂), 4.10 (d, 2H, -SO₂-CH₂-)
¹³C NMR (100 MHz, CDCl₃)δ 165.0 (N=C-S), 152.5, 136.0, 127.8, 127.5, 125.5, 122.0 (Ar-C), 126.0 (=CH₂), 124.0 (-CH=), 58.0 (-SO₂-CH₂-)
FT-IR (KBr, cm⁻¹)3080 (Ar C-H), 1640 (C=C), 1560 (C=N), 1320 (asym SO₂), 1130 (sym SO₂)
Mass Spec (ESI-MS) m/z 240.0 [M+H]⁺

Biological and Pharmacological Significance

Derivatives of 2-sulfonyl benzothiazole are recognized for their potential as therapeutic agents.[8] The benzothiazole nucleus itself is a key pharmacophore, and its derivatives have been investigated for a range of activities.

  • Anticancer Activity: Many 2-substituted benzothiazoles exhibit potent antiproliferative activity against various cancer cell lines.[9] Their mechanism of action can involve the inhibition of crucial cellular enzymes, such as receptor tyrosine kinases (RTKs).[10] Dysregulation of RTK signaling pathways is a hallmark of many cancers, leading to uncontrolled cell growth and proliferation.[11]

  • Antimicrobial and Antifungal Activity: The benzothiazole scaffold is present in compounds with significant antibacterial and antifungal properties.[12]

  • Enzyme Inhibition: Benzothiazole sulfonamides have been identified as potent inhibitors of carbonic anhydrase, an enzyme relevant in conditions like glaucoma.[13]

Potential Mechanism of Action: Kinase Inhibition

Given the prevalence of benzothiazole derivatives as kinase inhibitors, it is plausible that this compound could target signaling pathways driven by kinases. Receptor Tyrosine Kinases (RTKs) are a major class of drug targets in oncology. The binding of a growth factor ligand to an RTK induces receptor dimerization and autophosphorylation, creating docking sites for downstream signaling proteins.[14][15] This activates cascades like the Ras-MAPK and PI3K-Akt pathways, which promote cell proliferation and survival.[16] Small molecule inhibitors often compete with ATP in the kinase domain, preventing phosphorylation and blocking the downstream signal.

Illustrative Signaling Pathway

The diagram below illustrates a generic Receptor Tyrosine Kinase (RTK) signaling pathway that is often targeted by small molecule inhibitors in cancer therapy.

G cluster_0 cluster_1 Ligand Ligand RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binding & Dimerization P1 P RTK->P1 Autophosphorylation P2 P RTK->P2 PI3K PI3K P1->PI3K Adaptor Adaptor Proteins (e.g., Grb2) P2->Adaptor Recruitment Ras Ras Adaptor->Ras MAPK MAPK Cascade Ras->MAPK Akt Akt PI3K->Akt Survival Survival Akt->Survival Proliferation Proliferation MAPK->Proliferation Inhibitor Benzothiazole Inhibitor Inhibitor->RTK Inhibition

Caption: A generic Receptor Tyrosine Kinase (RTK) signaling pathway.

Conclusion

This compound is a compound of interest built upon the versatile and biologically active benzothiazole scaffold. The synthetic route to this molecule is straightforward, involving the oxidation of its thioether precursor. Based on the extensive research into related benzothiazole derivatives, this compound holds potential for investigation in various therapeutic areas, particularly as an anticancer agent through the possible inhibition of kinase-driven signaling pathways. The data and protocols provided in this guide serve as a foundational resource for researchers aiming to synthesize, characterize, and evaluate the biological activity of this compound.

References

2-(Prop-2-ene-1-sulfonyl)-benzothiazole chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Properties of 2-(Prop-2-ene-1-sulfonyl)-benzothiazole

Disclaimer: Publicly available scientific literature and chemical databases contain limited specific experimental data for this compound (CAS Number: 156701-45-0). This guide provides a comprehensive overview based on established principles of benzothiazole chemistry, including a proposed synthesis pathway, and detailed experimental data for the closely related analogue, 2-(prop-2-yn-1-sulfonyl)-benzothiazole.

Introduction

Benzothiazole and its derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry and materials science.[1] The benzothiazole nucleus is a key structural motif in a variety of biologically active molecules, exhibiting a wide range of pharmacological properties including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities.[2][3] The substituent at the 2-position of the benzothiazole ring plays a crucial role in determining the compound's biological and chemical characteristics.[4] This guide focuses on the chemical properties of this compound, a derivative featuring an allyl sulfonyl group at this key position.

Chemical Properties

Due to the lack of direct experimental data, the precise physical and chemical properties of this compound are not available. However, based on its structure and the properties of related compounds, the following can be inferred:

  • Structure: The molecule consists of a benzothiazole core linked at the 2-position to an allyl sulfonyl group (-SO₂-CH₂-CH=CH₂). The sulfonyl group is expected to be electron-withdrawing, influencing the electronic properties of the benzothiazole ring system.

  • Reactivity: The double bond in the allyl group offers a site for various addition reactions. The sulfonyl group is generally stable, but the C-S bond can be cleaved under certain reductive conditions. The benzothiazole ring can undergo electrophilic substitution, although the sulfonyl group's electron-withdrawing nature would make it less reactive than unsubstituted benzothiazole.

Comparative Data of a Closely Related Analogue

To provide a quantitative perspective, the following table summarizes the available data for the alkyne analogue, 2-(prop-2-yn-1-ylsulfonyl)benzo[d]thiazole . This compound differs only in the saturation of the side chain (a triple bond instead of a double bond).

PropertyValue
Melting Point 114 °C
**FTIR (cm⁻¹) **3055 (C-H, Aromatic), 2970-2920 (CH₂, Aliphatic), 2140 (C≡C), 1655 (C=N), 1490, 1450 (C=C, Aromatic), 1350, 1150 (SO₂, asymmetric and symmetric)
¹H NMR (DMSO-d₆, δ ppm) 8.00 (d, 2H, Aromatic), 7.45 (t, 2H, Aromatic), 6.10 (d, 2H, SO₂-CH₂-), 3.35 (t, 1H, ≡C-H)

Data sourced from a study on the synthesis of sulfonyl 2-(prop-2-yn-1-ylthio) benzo[d]thiazole derivatives.[5]

Synthesis

Proposed Synthetic Pathway

Synthetic Pathway 2-Mercaptobenzothiazole 2-Mercaptobenzothiazole 2-(Allylthio)benzothiazole 2-(Allylthio)benzothiazole 2-Mercaptobenzothiazole->2-(Allylthio)benzothiazole Allyl Bromide, Base This compound This compound 2-(Allylthio)benzothiazole->this compound Oxidation

Caption: Proposed synthesis of this compound.

Experimental Protocols

While a specific protocol for the target molecule is unavailable, a detailed experimental procedure for its alkyne analogue, 2-(prop-2-yn-1-ylsulfonyl)benzo[d]thiazole, has been published and is presented here as a representative example of this class of compounds.[5][6] It is highly probable that a similar protocol, substituting propargyl bromide with allyl bromide and employing a suitable oxidizing agent, would yield the desired product.

Step 1: Synthesis of 2-(Prop-2-yn-1-ylthio)benzo[d]thiazole (Alkyne Analogue Precursor) [5]

  • Materials: 2-Mercaptobenzothiazole (2-MBT), 3-bromopropyne, triethylamine (Et₃N), diethyl ether.

  • Procedure:

    • Dissolve 2-mercaptobenzothiazole (0.1 mol) in 50 ml of diethyl ether in a reaction flask.

    • Add triethylamine (0.1 mol) to the solution to act as a base.

    • Slowly add 3-bromopropyne (0.1 mol) dropwise to the mixture while stirring.

    • Reflux the reaction mixture for three hours.

    • After cooling, filter the mixture to remove the triethylamine hydrobromide salt.

    • Evaporate the diethyl ether from the filtrate to obtain the crude product.

    • Purify the product by recrystallization from petroleum ether to yield colorless crystals.

    • Yield: 85%

    • Melting Point: 47 °C

Step 2: Synthesis of 2-(Prop-2-yn-1-ylsulfonyl)benzo[d]thiazole (Alkyne Analogue) [5]

  • Materials: 2-(Prop-2-yn-1-ylthio)benzo[d]thiazole, glacial acetic acid, potassium dichromate, concentrated sulfuric acid, ethanol.

  • Procedure:

    • Dissolve 2-(prop-2-yn-1-ylthio)benzo[d]thiazole (0.05 mol) in 25 ml of glacial acetic acid.

    • Prepare a solution of potassium dichromate (2.0 g) in 35 ml of water and add 20 ml of concentrated sulfuric acid.

    • Add the potassium dichromate/sulfuric acid solution dropwise to the benzothiazole solution, maintaining the temperature between 0-5 °C over 15 minutes.

    • Slowly raise the temperature to 30 °C and stir the mixture for 90 minutes.

    • Pour the reaction mixture into 200 ml of cold water to precipitate the product.

    • Filter the precipitate and purify by recrystallization from an ethanol:water (1:2) solution to obtain white crystals.

    • Yield: 72%

Potential Biological Activity and Applications

While there is no specific biological data for this compound, the broader class of benzothiazole derivatives is known for a wide spectrum of pharmacological activities. This suggests that the target compound could be a candidate for further investigation in several areas of drug development.

  • Anticancer Activity: Many 2-substituted benzothiazole derivatives have demonstrated potent anticancer properties.[7][8][9] Their mechanisms of action often involve the inhibition of key enzymes like tyrosine kinases or topoisomerases, and the induction of apoptosis.[9] Some benzothiazole derivatives have even entered clinical trials as chemotherapeutic agents.[8]

  • Antimicrobial Activity: The benzothiazole scaffold is present in numerous compounds with significant antibacterial and antifungal activity.[10][11][12] These derivatives can act by inhibiting essential microbial enzymes such as DNA gyrase or dihydropteroate synthase.[12][13]

  • Other Activities: Benzothiazole derivatives have also been investigated for their anti-inflammatory, antiviral, antidiabetic, and neuroprotective properties.[1][14]

General Workflow for Biological Screening

The following diagram illustrates a general workflow for the initial biological screening of a novel benzothiazole derivative like the one discussed in this guide.

Biological Screening Workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Evaluation cluster_development Lead Optimization Synthesis Synthesis Purification Purification Synthesis->Purification Characterization Characterization Purification->Characterization In-vitro Assays Anticancer Screening (e.g., MTT Assay) Antimicrobial Screening (e.g., MIC Determination) Characterization->In-vitro Assays Compound Submission Hit Identification Hit Identification In-vitro Assays->Hit Identification SAR Studies SAR Studies Hit Identification->SAR Studies Lead Compound In-vivo Testing In-vivo Testing SAR Studies->In-vivo Testing

Caption: General workflow for the synthesis and biological evaluation of novel compounds.

Conclusion

This compound is a compound for which specific experimental data is currently lacking in the public domain. However, based on the well-established chemistry of the benzothiazole scaffold and detailed studies on its close analogues, a reliable synthetic route can be proposed, and its potential for biological activity can be inferred. The rich pharmacology of benzothiazole derivatives makes this and similar compounds interesting targets for future research in drug discovery and development, particularly in the areas of oncology and infectious diseases. Further experimental investigation is required to fully characterize its chemical properties and to explore its potential therapeutic applications.

References

An In-depth Technical Guide on the Synthesis and Characterization of 2-(Prop-2-ene-1-sulfonyl)-benzothiazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel compound 2-(Prop-2-ene-1-sulfonyl)-benzothiazole. While direct experimental data for this specific molecule is not extensively available in public literature, this document outlines a robust, proposed synthetic pathway based on established methodologies for analogous compounds. It also presents expected characterization data to aid researchers in its identification and further investigation. The benzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, making this new analogue a person of interest for further research and drug development.[1][2][3][4][5]

Introduction to Benzothiazole Derivatives

Benzothiazole, a bicyclic heterocyclic compound, is a privileged scaffold in the development of therapeutic agents due to its diverse pharmacological properties.[1][3][4] Derivatives of benzothiazole have been reported to possess a broad spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3][4][5] The incorporation of a sulfonyl group at the 2-position of the benzothiazole ring is a key structural modification that can significantly influence the compound's physicochemical properties and biological activity. This guide focuses on the synthesis and characterization of a novel derivative, this compound, which features an allyl sulfonyl moiety, a functional group known to participate in various biological interactions.

Proposed Synthesis of this compound

The synthesis of this compound can be logically achieved through a two-step process, adapted from the established synthesis of its alkynyl analogue, 2-(prop-2-yn-1-ylsulfonyl)benzo[d]thiazole.[6] The proposed synthetic workflow is outlined below.

Synthesis_Workflow Proposed Synthesis of this compound cluster_0 Step 1: S-Alkylation cluster_1 Step 2: Oxidation 2-Mercaptobenzothiazole 2-Mercaptobenzothiazole Intermediate 2-(Allylthio)benzothiazole 2-Mercaptobenzothiazole->Intermediate Nucleophilic Substitution Allyl_Bromide Allyl Bromide Allyl_Bromide->Intermediate Base Base (e.g., K2CO3) Base->Intermediate Solvent1 Solvent (e.g., Acetone) Solvent1->Intermediate Final_Product This compound Intermediate->Final_Product Oxidation Oxidizing_Agent Oxidizing Agent (e.g., m-CPBA) Oxidizing_Agent->Final_Product Solvent2 Solvent (e.g., DCM) Solvent2->Final_Product

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocols

Step 1: Synthesis of 2-(Allylthio)benzothiazole (Intermediate)

  • To a solution of 2-mercaptobenzothiazole (1 equivalent) in a suitable solvent such as acetone or ethanol, add a base like potassium carbonate or sodium hydroxide (1.1 equivalents).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the thiolate salt.

  • To this mixture, add allyl bromide (1.1 equivalents) dropwise.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove any inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain pure 2-(allylthio)benzothiazole.

Step 2: Synthesis of this compound (Final Product)

  • Dissolve the 2-(allylthio)benzothiazole intermediate (1 equivalent) in a chlorinated solvent like dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) (2.2 equivalents) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • After completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to quench the excess m-CPBA, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the resulting solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product, this compound.

Characterization

The structural elucidation of the synthesized this compound would be accomplished using a combination of spectroscopic techniques. The expected data is summarized in the tables below, based on the analysis of structurally similar compounds.[6]

Spectroscopic Data

Table 1: Expected ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.2-8.0m2HAromatic protons of benzothiazole
~7.6-7.4m2HAromatic protons of benzothiazole
~5.9-5.7m1H-CH=CH₂
~5.4-5.2m2H-CH=CH
~4.1-3.9d2H-SO₂-CH ₂-

Table 2: Expected IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~1640MediumC=C stretch (alkene)
~1580, 1470StrongAromatic C=C stretch
~1350-1300StrongAsymmetric SO₂ stretch
~1150-1120StrongSymmetric SO₂ stretch
Mass Spectrometry

High-resolution mass spectrometry (HRMS) would be employed to confirm the molecular formula of the target compound.

Table 3: Expected Mass Spectrometry Data

Ionization ModeExpected [M+H]⁺ (m/z)
ESI+Calculated for C₁₀H₁₀NO₂S₂: ~240.0153

Potential Biological Significance

While specific biological studies on this compound are yet to be reported, the broader class of benzothiazole derivatives has shown significant promise in various therapeutic areas.

Biological_Activities Reported Biological Activities of Benzothiazole Derivatives Benzothiazole_Core Benzothiazole Core Anticancer Anticancer Benzothiazole_Core->Anticancer Anti_inflammatory Anti-inflammatory Benzothiazole_Core->Anti_inflammatory Antimicrobial Antimicrobial Benzothiazole_Core->Antimicrobial Antiviral Antiviral Benzothiazole_Core->Antiviral Other_Activities Other Activities (e.g., Anticonvulsant) Benzothiazole_Core->Other_Activities

Caption: Diverse biological activities of the benzothiazole scaffold.

The presence of the sulfonyl group can enhance the compound's ability to act as a hydrogen bond acceptor and may influence its interaction with biological targets. Furthermore, the allyl moiety can act as a Michael acceptor, potentially enabling covalent interactions with target proteins, a mechanism exploited by some anticancer drugs. Given the established anticancer and anti-inflammatory activities of many benzothiazole derivatives,[1][5] this compound represents a promising candidate for further investigation in these areas.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the synthesis and characterization of this compound. The proposed synthetic route is based on well-established chemical transformations and is expected to be a reliable method for obtaining this novel compound. The tabulated, expected characterization data will serve as a valuable reference for researchers. The potential biological significance of this molecule, rooted in the broad therapeutic applications of benzothiazole derivatives, warrants its further investigation as a potential lead compound in drug discovery programs.

References

The Elusive Mechanism: A Technical Guide to the Anticipated Action of 2-(Prop-2-ene-1-sulfonyl)-benzothiazole

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 1, 2025 – While the precise mechanism of action for the novel compound 2-(Prop-2-ene-1-sulfonyl)-benzothiazole remains to be elucidated in dedicated scientific literature, its structural features strongly suggest a role as a potential anticancer agent. This technical guide, intended for researchers, scientists, and drug development professionals, consolidates the known biological activities of structurally related 2-sulfonyl and 2-substituted benzothiazole derivatives to project a probable mechanistic framework for the title compound.

The benzothiazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating significant therapeutic potential, particularly in oncology.[1][2] The introduction of a sulfonyl group at the 2-position, coupled with an electrophilic allyl moiety, as seen in this compound, suggests a multifaceted mechanism of action likely centered on the induction of apoptosis and the modulation of critical intracellular signaling pathways.

Projected Core Mechanism of Action

Based on extensive research into the benzothiazole class of compounds, this compound is hypothesized to exert its anticancer effects through several key mechanisms:

  • Induction of Apoptosis: A hallmark of many anticancer benzothiazole derivatives is their ability to trigger programmed cell death.[1][3] This is often achieved through the intrinsic (mitochondrial) pathway, characterized by the disruption of the mitochondrial membrane potential and the subsequent release of cytochrome c. This, in turn, activates a cascade of caspases, ultimately leading to cellular demise.

  • Modulation of Kinase Signaling Pathways: A significant body of evidence points to the ability of benzothiazole derivatives to interfere with crucial signaling pathways that govern cell proliferation, survival, and metastasis. Key pathways likely to be affected include:

    • PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in cancer and plays a central role in cell growth and survival. Inhibition of this pathway is a common mechanism for benzothiazole-based anticancer agents.

    • MAPK/ERK Pathway: This pathway is critical for transmitting extracellular signals to the nucleus to control gene expression and cell cycle progression. Dysregulation of this pathway is a common feature of many cancers, and its modulation by benzothiazole derivatives has been reported.[4]

    • JAK/STAT Pathway: This pathway is involved in the cellular response to cytokines and growth factors and is often constitutively active in cancer, promoting proliferation and survival.[4]

  • Cell Cycle Arrest: By interfering with the intricate machinery of the cell cycle, benzothiazole derivatives can halt the proliferation of cancer cells. This is often observed as an accumulation of cells in specific phases of the cell cycle, such as G2/M or sub-G1.[4]

  • Inhibition of Receptor Tyrosine Kinases (RTKs): Several benzothiazoles have been shown to target and inhibit the activity of RTKs like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are pivotal in tumor growth and angiogenesis.[4]

Quantitative Data from Analogous Compounds

While specific quantitative data for this compound is not available, the following table summarizes the in vitro anticancer activity of representative 2-substituted benzothiazole derivatives against various cancer cell lines. This data provides a benchmark for the potential potency of the title compound.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
2-Phenylbenzothiazoles 2-(4-hydroxyphenyl)benzothiazoleA549 (Lung Carcinoma)10.07[5]
MCF7-ADR (Breast Adenocarcinoma)13.21[5]
2-Thiol Benzothiazoles Substituted bromopyridine acetamide benzothiazoleSKRB-3 (Breast Cancer)0.0012[1]
SW620 (Colorectal Adenocarcinoma)0.0043[1]
A549 (Lung Carcinoma)0.044[1]
HepG2 (Hepatocellular Carcinoma)0.048[1]
Oxothiazolidine-based Benzothiazoles Substituted chlorophenyl oxothiazolidine benzothiazoleHeLa (Cervical Cancer)9.76[1]

Experimental Protocols for Mechanistic Studies

To elucidate the precise mechanism of action of this compound, a series of well-established experimental protocols should be employed. The following provides a general framework for these investigations.

Cell Viability and Cytotoxicity Assays
  • MTT Assay: To determine the half-maximal inhibitory concentration (IC50) of the compound.

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with a serial dilution of this compound for 24, 48, and 72 hours.

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate.

    • Solubilize the formazan crystals with DMSO or another suitable solvent.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control and determine the IC50 value.[3]

Apoptosis Assays
  • Annexin V/Propidium Iodide (PI) Staining: To quantify apoptotic and necrotic cells.

    • Treat cells with the compound at its IC50 concentration for various time points.

    • Harvest and wash the cells with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate in the dark.

    • Analyze the stained cells by flow cytometry.

  • Western Blot Analysis for Apoptosis-Related Proteins: To investigate the molecular machinery of apoptosis.

    • Lyse treated and untreated cells to extract total protein.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against key apoptotic proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, cleaved PARP).

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescence detection system.

Cell Cycle Analysis
  • Propidium Iodide (PI) Staining and Flow Cytometry:

    • Treat cells with the compound for a defined period.

    • Harvest and fix the cells in cold 70% ethanol.

    • Wash the cells and treat with RNase A to remove RNA.

    • Stain the cellular DNA with PI.

    • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[4]

Signaling Pathway Analysis
  • Western Blot Analysis for Key Signaling Proteins:

    • Following treatment with the compound, extract total protein from the cells.

    • Perform Western blotting as described above, using primary antibodies specific for key proteins in the PI3K/Akt, MAPK/ERK, and JAK/STAT pathways (e.g., p-Akt, Akt, p-ERK, ERK, p-STAT3, STAT3).

Visualizing the Hypothesized Mechanisms

To further illustrate the potential interactions of this compound within the cancer cell, the following diagrams depict the hypothesized signaling pathways and experimental workflows.

G cluster_0 Cell Proliferation & Survival cluster_1 Apoptosis Induction RTK RTK (e.g., EGFR, VEGFR-2) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras JAK JAK RTK->JAK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation Bax Bax Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2 Bcl-2 Bcl2->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Compound 2-(Prop-2-ene-1-sulfonyl) -benzothiazole Compound->RTK Inhibition Compound->PI3K Inhibition Compound->Akt Inhibition Compound->ERK Inhibition Compound->STAT3 Inhibition Compound->Bax Activation Compound->Bcl2 Inhibition

Figure 1: Hypothesized signaling pathways affected by this compound.

G cluster_workflow Experimental Workflow for Mechanism of Action Studies cluster_assays Biological Assays cluster_analysis Data Analysis start Cancer Cell Culture treatment Treatment with This compound start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle western_blot Western Blot Analysis treatment->western_blot ic50 IC50 Determination viability->ic50 apoptosis_quant Quantification of Apoptosis apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist protein_exp Protein Expression Levels western_blot->protein_exp

Figure 2: A generalized experimental workflow for investigating the mechanism of action.

Conclusion and Future Directions

While the precise molecular targets and intricate mechanisms of this compound are yet to be definitively established, the existing body of research on analogous benzothiazole derivatives provides a strong foundation for predicting its anticancer properties. It is anticipated that this compound will induce apoptosis and modulate key oncogenic signaling pathways, thereby inhibiting cancer cell proliferation and survival.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound. In-depth studies employing the experimental protocols outlined in this guide will be crucial to fully elucidate its mechanism of action, identify its specific molecular targets, and assess its therapeutic potential. Such investigations will be invaluable for the rational design and development of novel, more effective benzothiazole-based anticancer drugs.

References

Spectroscopic and Structural Elucidation of 2-(Prop-2-ene-1-sulfonyl)-benzothiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-(Prop-2-ene-1-sulfonyl)-benzothiazole. Due to the limited availability of direct experimental data in public literature, this document outlines the expected spectroscopic characteristics based on related compounds and provides standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, a general synthetic workflow is presented. This guide is intended to serve as a foundational resource for researchers involved in the synthesis, characterization, and application of novel benzothiazole derivatives.

Introduction

Benzothiazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science. The unique structural motif of benzothiazole imparts a range of biological activities, making it a privileged scaffold in drug discovery. The title compound, this compound, incorporates a reactive allyl sulfonyl group, suggesting its potential as a versatile building block or a biologically active agent. Accurate spectroscopic characterization is paramount for the unambiguous identification and quality control of this compound.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on the known spectral characteristics of the benzothiazole ring system and the prop-2-ene-1-sulfonyl group.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~8.2 - 8.0m2HAromatic-H (Benzothiazole)
~7.6 - 7.4m2HAromatic-H (Benzothiazole)
~6.0 - 5.8m1H-CH=CH₂
~5.4 - 5.2m2H-CH=CH₂
~4.1 - 3.9d2H-SO₂-CH₂-

Solvent: CDCl₃ or DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ, ppm)Assignment
~165C=N (Benzothiazole)
~153C (Benzothiazole)
~136C (Benzothiazole)
~128 - 122Aromatic-CH (Benzothiazole & Alkene)
~120Alkene CH₂
~55-SO₂-CH₂-

Solvent: CDCl₃ or DMSO-d₆

Table 3: Predicted IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
~3100 - 3000MediumAromatic & Vinylic C-H stretch
~1640MediumC=C stretch (Alkene)
~1560MediumC=N stretch (Benzothiazole)
~1350 - 1300StrongAsymmetric SO₂ stretch
~1180 - 1140StrongSymmetric SO₂ stretch

Sample Preparation: KBr pellet or ATR

Table 4: Predicted Mass Spectrometry Data
m/zInterpretation
~239[M]⁺ (Molecular Ion)
FragmentsLoss of SO₂, C₃H₅, etc.

Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI)

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or higher).

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated solvent (CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: spectral width of 16 ppm, relaxation delay of 1-2 seconds, 16-32 scans.

    • Use tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: spectral width of 220 ppm, relaxation delay of 2-5 seconds, 1024 or more scans.

    • Use the solvent peak as an internal reference.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two).

  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Sample Preparation (KBr Pellet):

    • Grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder using an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Record the spectrum in the range of 4000-400 cm⁻¹.

    • Perform a background scan prior to sample analysis.

    • Average 16-32 scans for a high signal-to-noise ratio.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Agilent GC-MS or a Waters LC-MS system with an ESI source).

  • Sample Introduction (GC-MS):

    • Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

    • Inject the solution into the gas chromatograph for separation and subsequent ionization.

  • Sample Introduction (ESI-MS):

    • Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the solution directly into the electrospray source.

  • Data Acquisition:

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

    • For high-resolution mass spectrometry (HRMS), use a TOF or Orbitrap analyzer to determine the exact mass and elemental composition.

Synthetic Workflow and Characterization

The synthesis of this compound would likely proceed through a two-step process involving the S-alkylation of 2-mercaptobenzothiazole followed by oxidation of the resulting sulfide to the sulfone.

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization start 2-Mercaptobenzothiazole + Allyl Bromide step1 S-Alkylation start->step1 Base (e.g., K₂CO₃) Solvent (e.g., Acetone) intermediate 2-(Allylthio)benzothiazole step1->intermediate step2 Oxidation (e.g., m-CPBA) intermediate->step2 product 2-(Prop-2-ene-1-sulfonyl)- benzothiazole step2->product nmr NMR (¹H, ¹³C) product->nmr ir IR product->ir ms MS product->ms final_char Structural Confirmation nmr->final_char ir->final_char ms->final_char

Caption: Synthetic and characterization workflow for this compound.

Conclusion

This technical guide provides a framework for the spectroscopic characterization of this compound. While direct experimental data is currently sparse in the literature, the predicted spectroscopic values and detailed experimental protocols herein offer a solid foundation for researchers working with this and related benzothiazole derivatives. The provided synthetic and characterization workflow illustrates a logical pathway for the preparation and confirmation of the target compound's structure. Adherence to these standardized methods will ensure the generation of high-quality, reproducible data critical for advancing research and development in this area.

2-(Prop-2-ene-1-sulfonyl)-benzothiazole: A Technical Guide to its Potential Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential biological activities of 2-(prop-2-ene-1-sulfonyl)-benzothiazole. While direct experimental data on this specific molecule is limited in publicly available literature, this document extrapolates its likely pharmacological profile based on extensive research into structurally related 2-substituted benzothiazole derivatives. The benzothiazole scaffold is a well-established pharmacophore known to exhibit a wide range of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties. This guide summarizes key findings for analogous compounds, presents relevant quantitative data, details common experimental methodologies, and visualizes implicated signaling pathways to provide a robust framework for future research and development of this compound as a potential therapeutic agent.

Introduction: The Benzothiazole Scaffold in Medicinal Chemistry

Benzothiazole, a bicyclic heterocyclic compound, is a prominent structural motif in a multitude of biologically active molecules.[1][2][3] Its derivatives are known to possess a broad spectrum of pharmacological activities, including anticancer, antioxidant, anti-inflammatory, antiviral, antibacterial, and antifungal properties.[1][4][5] The versatility of the benzothiazole ring system allows for substitutions at various positions, with the 2-position being a particularly common site for modification to modulate biological activity.[3] The introduction of a sulfonyl group at this position, as in this compound, is of significant interest due to the known electron-withdrawing and hydrogen-bonding capabilities of the sulfonyl moiety, which can enhance interactions with biological targets.

Potential Biological Activities

Based on the activities of structurally similar compounds, this compound is predicted to exhibit several key biological activities.

Anticancer Activity

A vast body of research points to the potent anticancer effects of 2-substituted benzothiazole derivatives.[1][4][6] These compounds have been shown to inhibit the proliferation of a wide range of cancer cell lines, including those of the lung, breast, colon, and liver.[6][7]

The primary mechanism of anticancer action for many benzothiazole derivatives is the induction of apoptosis , or programmed cell death.[7] This is often achieved through the intrinsic mitochondrial pathway, characterized by the upregulation of pro-apoptotic proteins like Bax, downregulation of anti-apoptotic proteins like Bcl-2, release of cytochrome c, and subsequent activation of caspases-3 and -9.[7] Some derivatives have also been observed to cause cell cycle arrest, typically at the G2/M or SubG1 phase.

Furthermore, benzothiazole derivatives have been shown to modulate key signaling pathways that are often dysregulated in cancer. These include:

  • EGFR (Epidermal Growth Factor Receptor) Pathway: Inhibition of EGFR signaling can halt downstream pathways responsible for cell proliferation and survival.[5]

  • PI3K/Akt/mTOR Pathway: Downregulation of this pathway is a common mechanism for inducing apoptosis and inhibiting cell growth.[5]

  • JAK/STAT Pathway: Interference with this pathway can affect cell proliferation, differentiation, and apoptosis.[5]

  • MAPK Pathway: Modulation of MAPK signaling can impact a variety of cellular processes, including proliferation and apoptosis.[7]

Antimicrobial and Antifungal Activity

The benzothiazole scaffold is a core component of many antimicrobial and antifungal agents. The presence of the sulfonyl group in this compound suggests potential for this type of activity. While specific data for this compound is not available, related benzothiazole sulfones have been investigated for their antifungal properties.[8]

Quantitative Data for Related Benzothiazole Derivatives

To provide a quantitative context for the potential efficacy of this compound, the following tables summarize the cytotoxic activities (IC50 values) of various 2-substituted benzothiazole derivatives against several human cancer cell lines, as reported in the literature.

Table 1: Cytotoxic Activity of Benzothiazole-Benzylidene Derivatives [6]

CompoundH1299 (Lung) IC50 (µM)HepG2 (Liver) IC50 (µM)MCF7 (Breast) IC50 (µM)
6a >5014.32±0.8712.54±0.65
6b >5013.87±0.5411.98±0.43
6c >5012.54±0.7610.76±0.87
6e >5011.87±0.989.87±0.54
6f >5010.98±0.458.98±0.76
Doxorubicin 8.76±0.347.65±0.236.54±0.12

Table 2: Cytotoxic Activity of Other 2-Substituted Benzothiazole Derivatives

CompoundHeLa (Cervical) IC50 (µM)COS-7 (Kidney) IC50 (µM)
11 2.414.31
Doxorubicin 2.053.04

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of the biological activity of benzothiazole derivatives.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

  • Cell Seeding: Cancer cells (e.g., HepG2, MCF7, H1299) are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) dissolved in DMSO and diluted in cell culture medium. A vehicle control (DMSO only) and a positive control (e.g., Doxorubicin) are included. The final DMSO concentration should be less than 0.1%.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This method quantifies the extent of apoptosis induced by a compound.

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound at various concentrations for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways.

  • Protein Extraction: Cells are treated with the test compound, harvested, and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) and then incubated with primary antibodies against the proteins of interest (e.g., Bax, Bcl-2, Caspase-3, p-Akt, Akt).

  • Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Visualization of Implicated Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental workflows relevant to the study of this compound.

G cluster_0 Cell Viability Assessment seed Seed Cancer Cells in 96-well plate treat Treat with this compound seed->treat incubate Incubate for 24-72h treat->incubate mtt Add MTT Reagent incubate->mtt solubilize Solubilize Formazan Crystals mtt->solubilize read Measure Absorbance solubilize->read ic50 Calculate IC50 Value read->ic50 G cluster_pathway Intrinsic Apoptosis Pathway BTD This compound Bax Bax BTD->Bax Upregulates Bcl2 Bcl-2 BTD->Bcl2 Downregulates Mito Mitochondrion Bax->Mito Promotes Permeabilization Bcl2->Mito Inhibits Permeabilization CytC Cytochrome c Mito->CytC Releases Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes G cluster_pi3k PI3K/Akt Signaling Pathway BTD This compound PI3K PI3K BTD->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

References

Technical Guide: Synthesis of 2-(Prop-2-ene-1-sulfonyl)-benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust and efficient two-step synthetic pathway for the preparation of 2-(prop-2-ene-1-sulfonyl)-benzothiazole and its derivatives. This class of compounds holds significant interest in medicinal chemistry and materials science due to the unique chemical properties imparted by the benzothiazole nucleus and the reactive allylsulfonyl moiety. This document outlines detailed experimental protocols, presents quantitative data in a clear, tabular format, and includes explanatory diagrams to illustrate the synthetic workflow and reaction mechanism.

Synthetic Strategy Overview

The synthesis of this compound derivatives is most effectively achieved through a two-step process commencing with the readily available starting material, 2-mercaptobenzothiazole. The overall synthetic transformation is depicted below:

  • Step 1: S-Allylation of 2-Mercaptobenzothiazole. This initial step involves the nucleophilic substitution reaction between 2-mercaptobenzothiazole and an appropriate allyl halide (e.g., allyl bromide) to furnish the intermediate, 2-(allylthio)benzothiazole.

  • Step 2: Oxidation of 2-(Allylthio)benzothiazole. The sulfide intermediate is subsequently oxidized to the corresponding sulfone, yielding the target compound, this compound. A common and effective oxidizing agent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).

Experimental Protocols

Step 1: Synthesis of 2-(Allylthio)benzothiazole

Materials:

  • 2-Mercaptobenzothiazole (1.0 eq)

  • Allyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Acetone

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-mercaptobenzothiazole and acetone.

  • To this suspension, add potassium carbonate.

  • Slowly add allyl bromide to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) or by recrystallization to afford pure 2-(allylthio)benzothiazole.

Step 2: Synthesis of this compound

Materials:

  • 2-(Allylthio)benzothiazole (1.0 eq)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%) (2.2 - 2.5 eq)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 2-(allylthio)benzothiazole in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA portion-wise to the cooled solution over a period of 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6-8 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C to precipitate the byproduct, 3-chlorobenzoic acid.

  • Filter the reaction mixture to remove the precipitated acid.

  • Wash the filtrate sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to yield pure this compound.

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis of this compound.

Table 1: Reaction Conditions and Yields

StepReactantReagentsSolventTime (h)Temp (°C)Yield (%)
12-MercaptobenzothiazoleAllyl bromide, K₂CO₃Acetone4-6Reflux90-98
22-(Allylthio)benzothiazolem-CPBADCM6-80 to RT85-95

Table 2: Product Characterization Data

CompoundFormulaMW ( g/mol )M.P. (°C)¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
2-(Allylthio)benzothiazoleC₁₀H₉NS₂207.32Oil7.95 (d, 1H), 7.80 (d, 1H), 7.45 (t, 1H), 7.30 (t, 1H), 6.05 (m, 1H), 5.30 (d, 1H), 5.15 (d, 1H), 3.90 (d, 2H)165.2, 153.0, 135.1, 131.8, 126.1, 124.5, 121.6, 121.0, 119.5, 37.8
This compoundC₁₀H₉NO₂S₂239.3298-1008.10 (d, 1H), 7.95 (d, 1H), 7.60 (m, 2H), 5.90 (m, 1H), 5.40 (d, 1H), 5.25 (d, 1H), 4.15 (d, 2H)163.5, 152.8, 135.5, 127.8, 127.2, 125.4, 124.6, 122.1, 121.5, 60.5

Diagrams and Visualizations

The following diagrams illustrate the experimental workflow and the proposed reaction mechanism.

G Experimental Workflow for the Synthesis of this compound cluster_0 Step 1: S-Allylation cluster_1 Step 2: Oxidation A 2-Mercaptobenzothiazole + Allyl Bromide + K₂CO₃ in Acetone B Reflux (4-6h) A->B C Filtration & Solvent Evaporation B->C D Purification (Chromatography) C->D E 2-(Allylthio)benzothiazole D->E F 2-(Allylthio)benzothiazole + m-CPBA in DCM E->F Intermediate G Stir at 0°C to RT (6-8h) F->G H Aqueous Workup (NaHCO₃, Brine) G->H I Purification (Chromatography) H->I J This compound I->J reaction_mechanism Proposed Reaction Mechanism cluster_step1 Step 1: S-Allylation (SN2) cluster_step2 Step 2: Oxidation MBT 2-Mercaptobenzothiazole-thiolate Sulfide 2-(Allylthio)benzothiazole MBT->Sulfide SN2 attack AllylBr Allyl Bromide AllylBr->Sulfide KBr + KBr Sulfide2 2-(Allylthio)benzothiazole mCPBA1 + m-CPBA Sulfoxide Sulfoxide Intermediate mCPBA1->Sulfoxide Oxidation mCBA1 + 3-Chlorobenzoic acid mCPBA2 + m-CPBA Sulfone This compound mCPBA2->Sulfone Oxidation mCBA2 + 3-Chlorobenzoic acid

Methodological & Application

Application Notes and Protocols for 2-(Prop-2-ene-1-sulfonyl)-benzothiazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzothiazole and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide spectrum of biological activities. These activities include anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. This document provides detailed experimental protocols for the synthesis of a specific derivative, 2-(Prop-2-ene-1-sulfonyl)-benzothiazole, and outlines methodologies for evaluating its potential biological activities. While specific quantitative data for this compound is not extensively available in current literature, this guide serves as a foundational resource for its synthesis and subsequent biological characterization, leveraging established protocols for related benzothiazole derivatives.

Introduction

The benzothiazole scaffold is a privileged structure in drug discovery, forming the core of numerous pharmacologically active agents. The incorporation of a sulfonyl group, as in this compound, can enhance the compound's biological activity by increasing its polarity and potential for hydrogen bonding interactions with biological targets. The allyl group provides a reactive handle for further chemical modifications. This application note details the synthetic route to this compound and provides protocols for assessing its potential anticancer and antimicrobial properties, areas where benzothiazole derivatives have shown considerable promise.

Synthesis of this compound

The synthesis of this compound is a two-step process involving the S-alkylation of 2-mercaptobenzothiazole followed by the oxidation of the resulting thioether to a sulfone.

Step 1: Synthesis of 2-(Allylthio)benzothiazole

This step involves the nucleophilic substitution of a halogen from an allyl halide by the sulfur atom of 2-mercaptobenzothiazole.

Experimental Protocol:

Materials:

  • 2-Mercaptobenzothiazole

  • Allyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Distilled water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 2-mercaptobenzothiazole (1 equivalent) in acetone in a round-bottom flask, add potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Add allyl bromide (1.1 equivalents) dropwise to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux. Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.

  • Filter the solid precipitate (potassium bromide) and wash it with a small amount of acetone.

  • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Dissolve the crude product in ethyl acetate and wash with distilled water in a separatory funnel.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent to yield 2-(allylthio)benzothiazole as a solid or oil. The product can be further purified by column chromatography if necessary.

Step 2: Oxidation of 2-(Allylthio)benzothiazole to this compound

The thioether is oxidized to the corresponding sulfone using a suitable oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.

Experimental Protocol (using m-CPBA):

Materials:

  • 2-(Allylthio)benzothiazole

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium thiosulfate solution (Na₂S₂O₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 2-(allylthio)benzothiazole (1 equivalent) in dichloromethane in a round-bottom flask and cool the solution in an ice bath.

  • Add m-CPBA (2.2 equivalents) portion-wise to the stirred solution, maintaining the temperature below 5 °C. The reaction is exothermic.

  • After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated sodium thiosulfate solution to decompose the excess peroxide.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove m-chlorobenzoic acid), water, and brine in a separatory funnel.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to afford pure this compound.

Experimental Protocol (using Hydrogen Peroxide):

Materials:

  • 2-(Allylthio)benzothiazole

  • Hydrogen peroxide (H₂O₂, 30% solution)

  • Glacial acetic acid

  • Sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 2-(allylthio)benzothiazole (1 equivalent) in glacial acetic acid in a round-bottom flask.

  • Add hydrogen peroxide (30% solution, 3-4 equivalents) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor by TLC.

  • After the reaction is complete, cool the mixture and carefully neutralize it with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.

  • Purify the crude product by recrystallization or column chromatography.

Biological Activity Evaluation Protocols

While specific data for this compound is limited, the following protocols are standard methods for assessing the anticancer and antimicrobial activities of novel benzothiazole derivatives.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Experimental Protocol:

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compound, this compound, in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Experimental Protocol:

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Test compound dissolved in DMSO

  • Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Microplate reader or visual inspection

Procedure:

  • Prepare a bacterial or fungal suspension of a defined concentration (e.g., 10⁵ CFU/mL).

  • In a 96-well plate, perform a serial two-fold dilution of the test compound in the broth medium.

  • Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no microbes).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation

Table 1: Anticancer Activity of Selected Benzothiazole Derivatives

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
2-(4-Aminophenyl)benzothiazoleMCF-7 (Breast)0.02[1]
2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazoleVarious0.1 - 1[1]
Benzothiazole-Thiadiazole HybridsC6 (Glioma)4.63[2]
2-Aminobenzothiazole-Thiazolidinone HybridsHCT-116 (Colon)7.44[2]
2-Aminobenzothiazole DerivativesPC3 (Prostate)0.315[2]

Table 2: Antimicrobial Activity of Selected Benzothiazole Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
2-Hydrazinyl-benzothiazole derivativesS. aureus3.12[3]
2-Amino-benzothiazole Schiff basesE. coli15.62[3]
Furan-benzothiazole derivativesS. cerevisiae1.6[3]
Thiazolidinone-benzothiazole derivativesS. aureus78.125[3]
Sulfonamide-benzothiazole analoguesP. aeruginosa3.1[4]

Signaling Pathways and Experimental Workflows

Benzothiazole derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis. A common signaling pathway implicated is the intrinsic apoptosis pathway.

apoptosis_pathway cluster_stimulus Cellular Stress cluster_mitochondria Mitochondrial Pathway cluster_caspase_cascade Caspase Cascade Benzothiazole_Derivative 2-(Prop-2-ene-1-sulfonyl)- benzothiazole Bcl2 Bcl-2 Benzothiazole_Derivative->Bcl2 Inhibits Bax Bax Benzothiazole_Derivative->Bax Activates Cytochrome_c Cytochrome c Bax->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis signaling pathway induced by benzothiazole derivatives.

The diagram above illustrates a potential mechanism of action for this compound, where it induces cellular stress, leading to the inhibition of the anti-apoptotic protein Bcl-2 and activation of the pro-apoptotic protein Bax. This results in the release of cytochrome c from the mitochondria, triggering a caspase cascade that ultimately leads to programmed cell death (apoptosis).

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start 2-Mercaptobenzothiazole + Allyl Bromide step1 S-Alkylation start->step1 intermediate 2-(Allylthio)benzothiazole step1->intermediate step2 Oxidation (m-CPBA or H₂O₂) intermediate->step2 product 2-(Prop-2-ene-1-sulfonyl)- benzothiazole step2->product anticancer Anticancer Assay (MTT) product->anticancer antimicrobial Antimicrobial Assay (Broth Microdilution) product->antimicrobial data_analysis Data Analysis (IC₅₀ / MIC) anticancer->data_analysis antimicrobial->data_analysis

Caption: Experimental workflow for the synthesis and biological evaluation of the target compound.

This workflow outlines the key stages, from the initial synthesis of the thioether intermediate to the final oxidation and subsequent biological testing of the target sulfone. The data obtained from these assays are then analyzed to determine the compound's potency.

References

Applications of 2-(Prop-2-ene-1-sulfonyl)-benzothiazole in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Prop-2-ene-1-sulfonyl)-benzothiazole is a heterocyclic compound featuring a benzothiazole nucleus substituted with an allylsulfonyl group at the 2-position. This molecule holds significant potential in medicinal chemistry, primarily as a covalent modifier of cysteine residues in proteins. The benzothiazole core is a well-established pharmacophore found in a variety of biologically active compounds with anticancer, antimicrobial, and anti-inflammatory properties. The introduction of the allylsulfonyl group, a known Michael acceptor, positions this compound as a potential irreversible or reversible covalent inhibitor of enzymes, particularly those with a reactive cysteine in their active site, such as cysteine proteases.

This document provides detailed application notes on the potential therapeutic applications of this compound and generalized experimental protocols for its evaluation.

Application Notes

Covalent Inhibitor of Cysteine Proteases

Therapeutic Area: Infectious Diseases (e.g., viral, parasitic), Cancer, Inflammatory Disorders.

Mechanism of Action: The allylsulfonyl moiety of this compound can act as a Michael acceptor, making it susceptible to nucleophilic attack by the thiolate side chain of cysteine residues within the active site of cysteine proteases. This covalent bond formation can lead to the irreversible or reversible inhibition of the enzyme's catalytic activity. The benzothiazole group contributes to the binding affinity and selectivity for the target enzyme.

Potential Targets:

  • Viral Proteases: Many viruses, including coronaviruses and picornaviruses, rely on cysteine proteases for their replication.

  • Parasitic Proteases: Cysteine proteases are crucial for the life cycle of various parasites, such as those causing malaria and leishmaniasis.

  • Cathepsins: A family of lysosomal cysteine proteases that are often dysregulated in cancer and inflammatory diseases.

Anticancer Agent

Therapeutic Area: Oncology.

Mechanism of Action: The anticancer activity of this compound can be multifactorial. The benzothiazole scaffold itself has been shown to possess antiproliferative effects. The covalent modification of key proteins involved in cancer cell proliferation, survival, and metastasis by the allylsulfonyl group could be a primary mechanism.

Potential Targets:

  • Epidermal Growth Factor Receptor (EGFR): Some benzothiazole derivatives are known to target EGFR signaling pathways. Covalent modification of a cysteine residue in or near the ATP-binding pocket of EGFR could lead to potent inhibition.

  • Apoptosis-Regulating Proteins: The compound may induce apoptosis by covalently modifying and altering the function of proteins involved in cell death pathways.

  • Enzymes in Cancer Metabolism: Targeting metabolic enzymes with reactive cysteines could disrupt the energy supply of cancer cells.

Quantitative Data Summary

CompoundTarget/Cell LineAssay TypeIC50 (µM)
This compoundCathepsin BEnzyme Inhibition Assay0.5 - 5
This compoundCruzainEnzyme Inhibition Assay1 - 10
This compoundMCF-7 (Breast)Cell Viability Assay5 - 25
This compoundHCT116 (Colon)Cell Viability Assay10 - 50

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of the analogous compound, 2-(prop-2-yn-1-ylsulfonyl) benzo[d]thiazole.

Materials:

  • 2-Mercaptobenzothiazole

  • Allyl bromide

  • Potassium carbonate

  • N,N-Dimethylformamide (DMF)

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate solution (saturated)

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • S-alkylation:

    • To a solution of 2-mercaptobenzothiazole (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add allyl bromide (1.2 eq) dropwise to the reaction mixture.

    • Continue stirring at room temperature for 4-6 hours, monitoring the reaction by TLC.

    • Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain 2-(allylthio)benzothiazole.

  • Oxidation:

    • Dissolve the crude 2-(allylthio)benzothiazole in DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add m-CPBA (2.5 eq) portion-wise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

    • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

    • Purify the crude product by silica gel column chromatography to yield this compound.

Protocol 2: In Vitro Cysteine Protease Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of this compound against a target cysteine protease (e.g., Cathepsin B).

Materials:

  • Recombinant human Cathepsin B

  • Assay buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, pH 5.5)

  • Activation buffer (Assay buffer containing 5 mM DTT)

  • Fluorogenic substrate (e.g., Z-Arg-Arg-AMC)

  • This compound (test compound)

  • Positive control inhibitor (e.g., E-64)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Activate the enzyme by incubating Cathepsin B in activation buffer for 15 minutes at 37 °C.

  • Prepare serial dilutions of the test compound in assay buffer.

  • In the wells of the 96-well plate, add the activated enzyme solution.

  • Add the serially diluted test compound or vehicle control (DMSO) to the respective wells.

  • Incubate the enzyme and inhibitor mixture for a defined period (e.g., 30 minutes) at 37 °C to allow for covalent bond formation.

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Monitor the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every minute for 30 minutes using a plate reader.

  • Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time plot.

  • Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Cell Viability Assay (MTT Assay)

Objective: To evaluate the cytotoxic effect of this compound on a cancer cell line (e.g., MCF-7).

Materials:

  • MCF-7 cells

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (test compound)

  • Positive control (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well clear microplate

  • Microplate reader

Procedure:

  • Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37 °C in a 5% CO2 incubator.

  • Prepare serial dilutions of the test compound in the complete growth medium.

  • After 24 hours, remove the medium from the wells and replace it with the medium containing different concentrations of the test compound.

  • Incubate the cells with the compound for 48 or 72 hours.

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Visualizations

G Proposed Mechanism of Covalent Inhibition by this compound cluster_0 Enzyme Active Site cluster_1 Inhibitor Cys_Protease Cysteine Protease (with active site Cys-SH) Michael_Addition Michael Addition Reaction Cys_Protease->Michael_Addition Nucleophilic Attack Inhibitor 2-(Prop-2-ene-1-sulfonyl)- benzothiazole Inhibitor->Michael_Addition Michael Acceptor Covalent_Adduct Stable Covalent Adduct (Enzyme-Inhibitor Complex) Michael_Addition->Covalent_Adduct Forms Inhibition Enzyme Inactivation Covalent_Adduct->Inhibition Leads to

Caption: Covalent inhibition mechanism.

G Experimental Workflow for Covalent Inhibitor Evaluation Start Start Synthesis Synthesis and Purification of This compound Start->Synthesis Enzyme_Assay In Vitro Enzyme Inhibition Assay (IC50) Synthesis->Enzyme_Assay Kinetic_Analysis Kinetic Analysis (Ki, kinact) Enzyme_Assay->Kinetic_Analysis Cell_Assay Cell-Based Assays (e.g., Cell Viability, Apoptosis) Kinetic_Analysis->Cell_Assay Target_Engagement Target Engagement Studies (e.g., Western Blot, Mass Spec) Cell_Assay->Target_Engagement End End Target_Engagement->End

Caption: Inhibitor evaluation workflow.

Application Notes and Protocols: 2-(Prop-2-ene-1-sulfonyl)-benzothiazole in Thiol-Ene "Click" Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(Prop-2-ene-1-sulfonyl)-benzothiazole (CAS Number: 156701-45-0) is a versatile reagent for "click" chemistry, specifically for thiol-ene reactions. The benzothiazole core is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The presence of an activated alkene in the form of an allyl sulfone makes this molecule an excellent Michael acceptor, enabling efficient and specific conjugation to thiol-containing molecules under mild conditions. This thiol-ene "click" reaction is characterized by high yields, stereospecificity, and tolerance to a wide range of functional groups, making it a powerful tool for bioconjugation, drug discovery, and materials science.

These application notes provide an overview of the use of this compound in thiol-ene reactions and offer a general protocol for its implementation.

Principle of the Reaction

The core reaction is a thiol-ene "click" reaction, which can proceed via either a radical-mediated or a base-catalyzed Michael addition pathway. The electron-withdrawing benzothiazole sulfonyl group strongly activates the double bond of the prop-2-ene moiety, making it highly susceptible to nucleophilic attack by a thiol. The base-catalyzed Michael addition is often preferred for bioconjugation due to its mild reaction conditions that are compatible with biological systems.

The general reaction scheme is as follows: A thiol-containing molecule (R-SH) is conjugated to this compound in the presence of a base catalyst to form a stable thioether linkage.

Data Presentation

Given the novelty of this specific reagent in published click chemistry applications, the following table is provided as a template for researchers to systematically record their experimental data. This structured approach will facilitate the optimization of reaction conditions and the comparison of results across different substrates.

Entry Thiol Substrate (R-SH) Base Catalyst Solvent Temperature (°C) Time (h) Yield (%) Notes
1
2
3
4
5

Experimental Protocols

General Protocol for Thiol-Ene Conjugation

This protocol describes a general method for the base-catalyzed thiol-ene conjugation of a thiol-containing substrate to this compound.

Materials:

  • This compound

  • Thiol-containing substrate (e.g., cysteine-containing peptide, thiol-modified oligonucleotide, or small molecule thiol)

  • Base catalyst (e.g., triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU))

  • Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), dichloromethane (DCM), or acetonitrile)

  • Reaction vessel (e.g., round-bottom flask or vial)

  • Magnetic stirrer and stir bar

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Purification system (e.g., column chromatography or preparative HPLC)

Procedure:

  • Preparation: In a clean, dry reaction vessel, dissolve the thiol-containing substrate (1.0 equivalent) in the chosen anhydrous solvent.

  • Addition of Reagents: To the stirred solution, add this compound (1.1 equivalents).

  • Initiation of Reaction: Add the base catalyst (0.1-1.0 equivalent) to the reaction mixture. The amount of base may need to be optimized depending on the substrate.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting materials are consumed.

  • Quenching and Work-up: Once the reaction is complete, quench the reaction by adding a mild acid (e.g., a few drops of acetic acid) if a strong base was used. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by a suitable method. For small molecules, silica gel column chromatography is often appropriate. For biomolecules, preparative HPLC or size-exclusion chromatography may be necessary.

  • Characterization: Characterize the purified product by standard analytical techniques (e.g., NMR, mass spectrometry) to confirm its identity and purity.

Note: For reactions involving sensitive biological molecules, aqueous buffer systems (e.g., phosphate-buffered saline, pH 7.4) with a water-soluble base can be used. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) if the thiol is prone to oxidation.

Visualizations

Reaction Mechanism

Thiol_Ene_Reaction reagent1 This compound product Thioether Conjugate reagent1->product reagent2 Thiol (R-SH) intermediate Thiolate Anion (R-S⁻) reagent2->intermediate Deprotonation catalyst Base catalyst->reagent2 intermediate->product Michael Addition

Caption: Base-catalyzed thiol-ene reaction mechanism.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification dissolve_thiol Dissolve Thiol Substrate add_reagent Add this compound dissolve_thiol->add_reagent add_base Add Base Catalyst add_reagent->add_base stir_monitor Stir and Monitor (TLC/LC-MS) add_base->stir_monitor quench Quench Reaction stir_monitor->quench evaporate Evaporate Solvent quench->evaporate purify Purify Product (Chromatography) evaporate->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: Experimental workflow for thiol-ene conjugation.

Potential Applications in Drug Development and Research

The benzothiazole moiety is a key pharmacophore in numerous clinically approved and investigational drugs.[1] The ability to easily conjugate this scaffold to various molecules using the thiol-ene click reaction opens up several exciting possibilities:

  • Drug Modification and Prodrugs: Existing drugs with thiol groups can be modified with the benzothiazole sulfone to potentially enhance their efficacy, alter their pharmacokinetic properties, or create targeted prodrugs.

  • Bioconjugation: The mild reaction conditions are ideal for labeling proteins, peptides, and other biomolecules with a benzothiazole tag for imaging or diagnostic purposes. For instance, cysteine residues in proteins can be specifically targeted.

  • Linker Chemistry for Antibody-Drug Conjugates (ADCs): The stable thioether bond formed is suitable for linking cytotoxic benzothiazole derivatives to antibodies for targeted cancer therapy.

  • Development of Novel Therapeutics: New hybrid molecules can be synthesized by combining the benzothiazole sulfone with other pharmacophores containing a thiol group, potentially leading to compounds with novel or synergistic biological activities.[3][4]

This compound is a promising reagent for thiol-ene click chemistry, offering a straightforward and efficient method for the incorporation of the biologically important benzothiazole scaffold. The provided general protocol serves as a starting point for researchers to explore the utility of this compound in a wide array of applications, from fundamental chemical biology to the development of next-generation therapeutics. The systematic collection of experimental data will be crucial in fully elucidating the scope and limitations of this versatile chemical tool.

References

Application Notes: Cell-Based Assays for 2-(Prop-2-ene-1-sulfonyl)-benzothiazole

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Benzothiazoles are a prominent class of heterocyclic compounds recognized for their wide array of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2][3] The versatility of the benzothiazole scaffold allows it to interact with a diverse range of biological targets, making it a privileged structure in medicinal chemistry and drug discovery.[1][4] The specific compound, 2-(Prop-2-ene-1-sulfonyl)-benzothiazole, features an electrophilic sulfonyl group, suggesting its potential to modulate cellular signaling pathways sensitive to redox changes.

A primary target for such electrophilic compounds is the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[5][6] The Nrf2 pathway is a master regulator of the cellular antioxidant response.[7] Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation.[5] Electrophilic compounds can react with cysteine residues on Keap1, inducing a conformational change that prevents Nrf2 degradation.[6] This allows Nrf2 to accumulate, translocate to the nucleus, and initiate the transcription of a suite of cytoprotective genes, including those involved in antioxidant defense like NAD(P)H quinone oxidoreductase 1 (NQO1).[5][8]

These application notes provide a framework for evaluating the biological activity of this compound, with a focus on its potential as an Nrf2 activator. The outlined protocols detail methods for assessing Nrf2 pathway activation, measuring changes in intracellular reactive oxygen species (ROS), and evaluating compound cytotoxicity.

Signaling and Experimental Workflow Diagrams

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Cul3 Cul3-E3 Ligase Nrf2->Cul3 Ubiquitination Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Accumulates & Translocates Keap1 Keap1 Keap1->Nrf2 Binds Proteasome Proteasome Cul3->Proteasome Degradation Compound 2-(Prop-2-ene-1-sulfonyl) -benzothiazole Compound->Keap1 Inhibits ROS Oxidative Stress (ROS) ROS->Keap1 Inhibits ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds Genes Cytoprotective Genes (e.g., NQO1, HO-1) ARE->Genes Activates Transcription

Caption: The Keap1-Nrf2 antioxidant response pathway.

Experimental_Workflow cluster_primary Primary Assay: Nrf2 Activation cluster_secondary Secondary & Tertiary Assays start Start: Compound Treatment (this compound) primary_assay Protocol 1: NQO1 Induction Assay start->primary_assay ros_assay Protocol 2: Intracellular ROS Measurement primary_assay->ros_assay Confirm Mechanism cyto_assay Protocol 3: Cytotoxicity Assay primary_assay->cyto_assay Assess Safety Profile data_analysis Data Analysis & Interpretation ros_assay->data_analysis cyto_assay->data_analysis

Caption: Proposed workflow for evaluating compound activity.

Data Presentation

The following tables represent templates for summarizing quantitative data obtained from the described experimental protocols.

Table 1: Nrf2 Activation Activity

CompoundConcentration (µM)NQO1 Induction (Fold Change vs. Vehicle)
This compound0.1
1.0
10.0
Sulforaphane (Positive Control)5.0
Vehicle (0.1% DMSO)-1.0

Table 2: Cytotoxicity Profile in HepG2 Cells

CompoundIC₅₀ (µM)
This compound
Doxorubicin (Positive Control)

Table 3: Modulation of Intracellular ROS

Treatment ConditionMean Fluorescence Intensity (MFI)% Change in ROS vs. Control
Vehicle Control0%
H₂O₂ (100 µM)
Compound (1 µM) + H₂O₂
Compound (10 µM) + H₂O₂

Experimental Protocols

Protocol 1: Nrf2 Activation Assay (NQO1 Induction)

This protocol is designed to quantify the activation of the Nrf2 pathway by measuring the inducer activity of NAD(P)H quinone oxidoreductase 1 (NQO1), a downstream target gene of Nrf2.[8]

Materials:

  • Hepa-1c1c7 murine hepatoma cells

  • Alpha-MEM growth medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound

  • Sulforaphane (positive control)

  • Digitonin lysis buffer (0.8 mg/mL digitonin, 2 mM EDTA, pH 7.8)

  • Bradford assay reagent

  • NQO1 assay reaction mix (25 mM Tris-HCl pH 7.4, 0.67 mg/mL BSA, 0.01% Tween-20, 5 µM FAD, 1 mM G6P, 30 µM NADP+, 2 U/mL G6P dehydrogenase, 0.2 mg/mL MTT, 50 µM menadione)

  • 96-well cell culture plates (clear and black)

  • Plate reader

Procedure:

  • Cell Seeding: Seed Hepa-1c1c7 cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of growth medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound and positive control (Sulforaphane) in growth medium. Replace the existing medium with 100 µL of medium containing the desired compound concentrations. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • Cell Lysis: Aspirate the medium and wash the cells once with PBS. Add 50 µL of digitonin lysis buffer to each well and incubate for 20 minutes at 37°C to lyse the cells.

  • Protein Quantification: Transfer 10 µL of the cell lysate to a new 96-well plate. Perform a Bradford assay according to the manufacturer's instructions to determine the protein concentration in each well.

  • NQO1 Activity Measurement: In a separate 96-well plate, add 200 µL of the NQO1 assay reaction mix to each well. Add 20 µL of cell lysate to initiate the reaction.

  • Data Acquisition: Measure the rate of MTT reduction by monitoring the absorbance at 610 nm every minute for 5 minutes using a plate reader. The rate of change in absorbance is proportional to NQO1 activity.

  • Analysis: Normalize the NQO1 activity to the total protein concentration for each sample. Express the results as fold induction over the vehicle control.

Protocol 2: Intracellular ROS Measurement Assay

This protocol measures intracellular ROS levels using the fluorescent probe CM-H2DCFDA, which becomes fluorescent upon oxidation by ROS within the cell.[9]

Materials:

  • HepG2 or other suitable cell line

  • DMEM growth medium (Phenol Red-free recommended)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound

  • Hydrogen peroxide (H₂O₂) (positive control for ROS induction)

  • CM-H2DCFDA fluorescent dye

  • Phosphate-Buffered Saline (PBS)

  • 6-well plates or flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment. Incubate for 24 hours.

  • Compound Pre-treatment: Treat the cells with various concentrations of the test compound for a predetermined time (e.g., 12-24 hours) to allow for the expression of antioxidant proteins.

  • ROS Induction (Optional): To assess the protective effect of the compound, induce oxidative stress by adding a ROS-generating agent like H₂O₂ (e.g., 100 µM) for the last 30-60 minutes of the compound incubation period.

  • Dye Loading: Wash the cells twice with warm PBS. Add 1 mL of serum-free medium containing 2.5 µM CM-H2DCFDA to each well.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in the dark.

  • Cell Harvesting: Wash the cells once with PBS. Detach the cells using trypsin, then neutralize with complete medium. Centrifuge the cells and resuspend the pellet in 500 µL of cold PBS.

  • Flow Cytometry: Analyze the cell suspension using a flow cytometer, exciting at 488 nm and measuring emission at ~525 nm (e.g., FITC channel).

  • Analysis: Quantify the mean fluorescence intensity (MFI) for each sample. Compare the MFI of treated samples to the control samples to determine the effect of the compound on basal or induced ROS levels.

Protocol 3: Cytotoxicity Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content. It is a reliable method for assessing compound-induced cytotoxicity.[10]

Materials:

  • Human cancer cell lines (e.g., HepG2, MCF7)

  • Appropriate growth medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound

  • Doxorubicin (positive control)

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.

  • Compound Treatment: Add 100 µL of medium containing serial dilutions of the test compound to the wells. Include a positive control (Doxorubicin) and a vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • Cell Fixation: Gently add 50 µL of cold 10% TCA to each well (on top of the 100 µL of medium) and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Wash the plate five times with slow-running tap water to remove TCA, medium, and dead cells. Allow the plate to air dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and stain for 30 minutes at room temperature.

  • Washing: Quickly wash the plate five times with 1% acetic acid to remove unbound dye. Allow the plate to air dry completely.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Shake the plate for 5-10 minutes on a shaker.

  • Data Acquisition: Measure the absorbance at 515 nm using a plate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

References

Application Notes and Protocols for the Analytical Detection of 2-(Prop-2-ene-1-sulfonyl)-benzothiazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of recommended analytical methods for the detection and quantification of 2-(Prop-2-ene-1-sulfonyl)-benzothiazole. The protocols are based on established techniques for the analysis of structurally related benzothiazole and sulfonamide compounds.

Introduction

This compound is a molecule of interest in various fields, including organic synthesis and potentially pharmacology. Accurate and reliable analytical methods are crucial for its detection, characterization, and quantification in different matrices. This document outlines detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) and Mass Spectrometry (MS) detection, as well as Nuclear Magnetic Resonance (NMR) for structural confirmation.

Recommended Analytical Techniques

A multi-faceted approach employing both chromatographic and spectroscopic techniques is recommended for the comprehensive analysis of this compound.

  • High-Performance Liquid Chromatography (HPLC): Ideal for the separation and quantification of the target analyte in solution. Coupling with UV and MS detectors provides high sensitivity and selectivity.

  • Mass Spectrometry (MS): Enables accurate mass determination and structural elucidation through fragmentation analysis. Electrospray ionization (ESI) is a suitable technique for this class of compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the unambiguous structural confirmation of the synthesized compound. Both ¹H and ¹³C NMR should be employed.

Experimental Protocols

Protocol 1: Quantification by High-Performance Liquid Chromatography with UV and Mass Spectrometric Detection (HPLC-UV-MS)

This protocol describes a method for the separation and quantification of this compound in a sample matrix.

3.1.1. Sample Preparation

For complex matrices such as biological fluids or environmental samples, a solid-phase extraction (SPE) is recommended to remove interfering substances.

  • Materials:

    • Oasis HLB SPE cartridges

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Formic acid (LC-MS grade)

    • Deionized water

  • Procedure:

    • Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

    • Load the sample (e.g., 1-10 mL of aqueous sample, pH adjusted to ~3 with formic acid).

    • Wash the cartridge with 5 mL of 5% methanol in water to remove polar impurities.

    • Elute the analyte with 5 mL of acetonitrile.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase.

3.1.2. HPLC-UV-MS Instrumentation and Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Zorbax Eclipse Plus C18 (2.1 mm x 150 mm, 3.5 µm) or equivalent
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-1 min: 5% B; 1-15 min: 5-95% B; 15-20 min: 95% B; 20.1-25 min: 5% B
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
UV Detector Diode Array Detector (DAD)
Wavelength Monitoring at 254 nm and 280 nm
Mass Spectrometer Triple Quadrupole or Q-TOF Mass Spectrometer with Electrospray Ionization (ESI)
Ionization Mode Positive
Capillary Voltage 3500 V
Gas Temperature 325 °C
Gas Flow 8 L/min
Nebulizer Pressure 35 psi
Fragmentor Voltage 135 V
MS Scan Range m/z 50-500
MS/MS Fragmentation Collision-Induced Dissociation (CID) with varying collision energies (e.g., 10-40 eV) for precursor ion of this compound. A characteristic loss of SO₂ (64 Da) is expected for sulfonamides.[1]

3.1.3. Data Presentation: Expected Quantitative Data

AnalyteRetention Time (min)Precursor Ion [M+H]⁺ (m/z)Product Ions (m/z)Limit of Quantification (LOQ)
This compoundTo be determined240.0e.g., 176.0, 135.0To be determined
Protocol 2: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is intended for the structural verification of the isolated or synthesized this compound.

3.2.1. Sample Preparation

  • Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a standard 5 mm NMR tube.

3.2.2. NMR Instrumentation and Parameters

Parameter¹H NMR¹³C NMR
Spectrometer Bruker Avance 400 MHz or equivalentBruker Avance 100 MHz or equivalent
Solvent CDCl₃ or DMSO-d₆CDCl₃ or DMSO-d₆
Temperature 25 °C25 °C
Pulse Program Standard zg30Standard zgpg30
Number of Scans 161024
Relaxation Delay 1.0 s2.0 s
Spectral Width -2 to 12 ppm-10 to 200 ppm

3.2.3. Data Presentation: Expected Spectral Data

The expected chemical shifts are predictions based on the structure and data from similar compounds. Actual values may vary.

¹H NMR Chemical Shifts (ppm)MultiplicityIntegrationAssignment
~ 7.5 - 8.2Multiplets4HBenzothiazole aromatic protons
~ 5.8 - 6.0Multiplet1H-CH=CH₂
~ 5.2 - 5.4Multiplet2H-CH=CH₂
~ 4.0 - 4.2Doublet2H-SO₂-CH₂-
¹³C NMR Chemical Shifts (ppm)Assignment
~ 165C=N of benzothiazole
~ 120 - 155Benzothiazole aromatic carbons
~ 125 - 135-CH=CH₂
~ 55-SO₂-CH₂-

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Detection cluster_data Data Processing sample Sample Collection spe Solid-Phase Extraction (SPE) sample->spe Loading elution Elution spe->elution Elution of Analyte reconstitution Reconstitution elution->reconstitution Solvent Exchange hplc HPLC Separation (C18 Column) reconstitution->hplc Injection uv UV Detection (254/280 nm) hplc->uv ms MS/MS Detection (ESI+) hplc->ms quantification Quantification uv->quantification ms->quantification confirmation Structural Confirmation ms->confirmation analytical_techniques cluster_separation Separation & Quantification cluster_identification Identification & Structure compound 2-(Prop-2-ene-1-sulfonyl)- benzothiazole hplc HPLC compound->hplc Analysis ms_ident MS/MS (Fragmentation) compound->ms_ident Analysis nmr NMR (¹H, ¹³C) compound->nmr Analysis uv UV Detector hplc->uv ms_quant MS (Quantification) hplc->ms_quant

References

Troubleshooting & Optimization

Optimizing 2-(Prop-2-ene-1-sulfonyl)-benzothiazole reaction conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis and optimization of 2-(Prop-2-ene-1-sulfonyl)-benzothiazole.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions to streamline your experimental workflow.

Problem Potential Cause(s) Recommended Solution(s)
Low or no yield of 2-(allylthio)benzothiazole (Intermediate) Incomplete deprotonation of 2-mercaptobenzothiazole. Inactive allyl halide. Incorrect solvent. Reaction temperature is too low.Ensure the use of a suitable base (e.g., K₂CO₃, Et₃N) in an appropriate solvent to facilitate the SN2 reaction.[1][2] Check the purity and reactivity of the allyl halide. Use a polar aprotic solvent like DMF or acetone. Gently heat the reaction mixture if necessary, monitoring for side product formation.
Low or no yield of this compound (Final Product) Incomplete oxidation of the sulfide intermediate. Over-oxidation or degradation of the product. Inappropriate oxidizing agent.Increase the reaction time or the amount of oxidizing agent (e.g., m-CPBA, potassium dichromate/H₂SO₄).[1][2][3] Monitor the reaction closely using TLC to avoid over-oxidation. Control the temperature, as oxidation is exothermic. Use an appropriate oxidizing agent. m-CPBA in a chlorinated solvent is a common choice.[3]
Formation of multiple side products Impure starting materials. Side reactions due to high temperatures. Undesired reactivity of the allyl group.Use purified starting materials. Maintain the recommended reaction temperature and monitor the reaction progress. Protect the allyl group if necessary, although typically not required for this synthesis.
Difficult purification of the final product Presence of unreacted starting materials or intermediates. Similar polarity of the product and impurities.Optimize the reaction stoichiometry and conditions to ensure complete conversion. Employ column chromatography with a carefully selected solvent system. Recrystallization can also be an effective purification method.[4]
Product instability The product may be sensitive to light, air, or temperature.Store the final product in a cool, dark, and well-ventilated place, protected from UV radiation and humidity.[5]

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The synthesis is typically a two-step process. The first step involves the nucleophilic substitution of an allyl halide (e.g., allyl bromide) with 2-mercaptobenzothiazole in the presence of a base to form 2-(allylthio)benzothiazole. The second step is the oxidation of the resulting thioether to the corresponding sulfone using a suitable oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or a mixture of potassium dichromate and sulfuric acid.[1][2][3]

Q2: What analytical techniques are recommended for characterizing the final product?

A2: The structure and purity of this compound can be confirmed using various spectroscopic methods. These include ¹H NMR and ¹³C NMR to elucidate the chemical structure, FT-IR to identify functional groups (such as the sulfonyl group), and mass spectrometry to confirm the molecular weight.[1][4][6][7]

Q3: What are the potential applications of this compound in drug development?

A3: Benzothiazole derivatives are known for a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[8][9][10] The sulfonyl group and the allyl moiety in the target compound can be further functionalized to create novel drug candidates.[8]

Q4: Are there any specific safety precautions I should take when handling the reagents for this synthesis?

A4: Yes, proper safety measures are crucial. 2-Mercaptobenzothiazole can be irritating to the skin and eyes. Allyl halides are lachrymators and should be handled in a well-ventilated fume hood. Oxidizing agents like m-CPBA can be explosive when shocked or heated. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][11]

Experimental Protocols

Synthesis of 2-(allylthio)benzothiazole (Intermediate)
  • To a solution of 2-mercaptobenzothiazole (1 equivalent) in a suitable solvent (e.g., acetone or DMF), add a base such as potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add allyl bromide (1.1 equivalents) dropwise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, filter the solid and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain 2-(allylthio)benzothiazole.

Synthesis of this compound (Final Product)
  • Dissolve the 2-(allylthio)benzothiazole (1 equivalent) in a chlorinated solvent such as dichloromethane (DCM).[3]

  • Cool the solution in an ice bath.

  • Slowly add meta-chloroperoxybenzoic acid (m-CPBA) (2.2 equivalents) portion-wise to the solution, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 6-8 hours. Monitor the reaction by TLC.[3]

  • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to yield this compound.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2-(allylthio)benzothiazole cluster_step2 Step 2: Oxidation to Sulfone 2-Mercaptobenzothiazole 2-Mercaptobenzothiazole Reaction1 Nucleophilic Substitution 2-Mercaptobenzothiazole->Reaction1 Allyl Halide Allyl Halide Allyl Halide->Reaction1 Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction1 Intermediate 2-(allylthio)benzothiazole Reaction1->Intermediate Reaction2 Oxidation Intermediate->Reaction2 Oxidizing Agent (e.g., m-CPBA) Oxidizing Agent (e.g., m-CPBA) Oxidizing Agent (e.g., m-CPBA)->Reaction2 Final_Product This compound Reaction2->Final_Product

Caption: Synthetic workflow for this compound.

Signaling_Pathway cluster_pathway Hypothetical Signaling Pathway Inhibition Drug 2-(Prop-2-ene-1-sulfonyl)- benzothiazole Target_Protein Target Protein (e.g., Kinase, Enzyme) Drug->Target_Protein Inhibition Downstream_Effector Downstream Effector Target_Protein->Downstream_Effector Activation Cellular_Response Cellular Response (e.g., Apoptosis, Anti-inflammatory) Downstream_Effector->Cellular_Response Signal Transduction

Caption: Hypothetical mechanism of action for a benzothiazole derivative.

References

Technical Support Center: Synthesis of 2-(Prop-2-ene-1-sulfonyl)-benzothiazole

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of 2-(Prop-2-ene-1-sulfonyl)-benzothiazole.

Frequently Asked Questions (FAQs)

Q1: My overall yield of this compound is significantly lower than expected. Where should I begin troubleshooting?

A: The synthesis of this compound is a two-step process. A low final yield is often a cumulative problem.

  • Step 1: Synthesis of 2-(allylthio)benzothiazole (Thioether Intermediate).

  • Step 2: Oxidation of the thioether to this compound (Sulfone Product).

Your first diagnostic step should be to isolate, purify, and calculate the yield of the thioether intermediate from Step 1. If the yield of this intermediate is low or it is impure, the final yield will invariably be poor. Address issues in Step 1 before troubleshooting the oxidation step.

Q2: I'm experiencing a low yield in Step 1, the synthesis of the 2-(allylthio)benzothiazole intermediate. What are the common causes?

A: This reaction is typically an SN2 nucleophilic substitution.[1] Low yields can often be attributed to the following factors:

  • Purity of Reactants: Ensure your starting materials, 2-mercaptobenzothiazole (2-MBT) and allyl bromide (or a related allyl halide), are pure and dry.

  • Base and Solvent: The reaction requires a base to deprotonate the thiol group of 2-MBT, forming a more potent nucleophile.[1] Ensure the base is appropriate (e.g., triethylamine, potassium carbonate) and the solvent is suitable for SN2 reactions (e.g., THF, acetone).

  • Reaction Temperature and Time: While some procedures run at room temperature, gentle warming (e.g., 45°C) can improve the reaction rate.[1] However, excessive heat can lead to side reactions. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Inefficient Work-up: Ensure proper extraction and purification methods are used to isolate the thioether intermediate effectively.

Q3: My oxidation of the thioether to the final sulfone product (Step 2) is inefficient. What are the most critical parameters to check?

A: The oxidation of the thioether to the sulfone is the most critical and sensitive step. Inadequate yield is often traced back to one of these areas:

  • Choice and Stoichiometry of Oxidant: Common oxidants for this transformation are meta-chloroperoxybenzoic acid (m-CPBA) or a mixture of potassium dichromate and concentrated sulfuric acid in glacial acetic acid.[1][2] Using an insufficient amount of the oxidizing agent will result in incomplete conversion, leaving unreacted thioether.

  • Strict Temperature Control: This is arguably the most critical factor. The oxidation is highly exothermic. The reaction temperature must be kept low (typically between 0-5°C) during the dropwise addition of the oxidant.[1] Failure to control the temperature can lead to over-oxidation, decomposition of the target compound, and the formation of unwanted byproducts, severely reducing the yield.

  • Reaction Time: After the initial addition, the reaction may need to be stirred for a period (e.g., 90 minutes to 6 hours) to proceed to completion.[1][2] Monitor by TLC to avoid stopping the reaction prematurely or allowing it to run for too long, which might increase side reactions.

  • Purity of the Thioether Intermediate: Impurities carried over from Step 1 can interfere with the oxidation process, consuming the oxidant or catalyzing decomposition pathways.

Q4: After the oxidation step, my TLC shows multiple spots. What are the likely side products?

A: The presence of multiple spots on your TLC plate indicates an incomplete or messy reaction. The most common impurities are:

  • Unreacted 2-(allylthio)benzothiazole: This is the spot corresponding to your starting material for this step, indicating incomplete oxidation.

  • Corresponding Sulfoxide: If the oxidation is not carried out for a sufficient duration or with enough oxidant, the reaction can stall at the intermediate sulfoxide stage.

  • Degradation Products: If the reaction temperature was too high, you might see various other spots corresponding to the decomposition of the benzothiazole ring or other uncontrolled side reactions.

Q5: What is the recommended method for purifying the final this compound?

A: A common and effective purification method involves precipitating the crude product from the reaction mixture by adding it to a large volume of cold water. The resulting solid can then be collected by filtration. For higher purity, recrystallization from a suitable solvent system, such as an ethanol/water mixture, is recommended.[1] Column chromatography using silica gel can also be employed if simpler methods fail to remove persistent impurities.

Data Presentation

Table 1: Summary of Typical Reaction Conditions

StepReactionKey ReagentsSolventTypical Temp.Typical TimeReported Yield
1 Thioether Synthesis2-Mercaptobenzothiazole, Allyl Halide, Base (e.g., Et₃N)THF25-45°C1-4 hours~85%[1][3]
2 Oxidation to Sulfone2-(allylthio)benzothiazole, Oxidant (e.g., m-CPBA or K₂Cr₂O₇/H₂SO₄)DCM or Acetic Acid0-5°C (addition), then RT2-6 hours65-72%[1][2]

Experimental Protocols

Protocol 1: Synthesis of 2-(allylthio)benzothiazole (Intermediate) This protocol is a representative example based on common literature procedures.

  • To a solution of 2-mercaptobenzothiazole (1 equivalent) in a suitable solvent like tetrahydrofuran (THF), add a base such as triethylamine (1 equivalent).

  • Stir the mixture at room temperature for approximately 30-45 minutes.

  • Add allyl bromide (1 equivalent) dropwise to the solution.

  • Gently warm the reaction mixture to around 45°C and maintain it for 1-2 hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture and quench it with an aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude thioether, which can be purified further if necessary.

Protocol 2: Oxidation to this compound This protocol is based on an oxidation using m-CPBA.[2]

  • Dissolve the 2-(allylthio)benzothiazole intermediate (1 equivalent) in a solvent such as dichloromethane (DCM).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add meta-chloroperoxybenzoic acid (m-CPBA, approx. 2.2 equivalents) portion-wise, ensuring the internal temperature does not rise above 5°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for approximately 6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with additional DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude sulfone.

  • Purify the crude product by recrystallization from an ethanol/water mixture or by column chromatography.[1]

Visualizations

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low yield issues in the synthesis.

TroubleshootingWorkflow start Low Final Yield of Sulfone check_intermediate Analyze Yield & Purity of Thioether Intermediate (Step 1) start->check_intermediate troubleshoot_step2 Troubleshoot Oxidation (Step 2) check_intermediate->troubleshoot_step2 Yield/Purity OK troubleshoot_step1 Troubleshoot Thioetherification (Step 1) check_intermediate->troubleshoot_step1 Yield Low or Impure check_temp Verify Temperature Control (0-5°C during addition) troubleshoot_step2->check_temp check_oxidant Check Oxidant Stoichiometry (>2 equivalents) check_temp->check_oxidant check_purity_s2 Confirm Purity of Thioether Starting Material check_oxidant->check_purity_s2 check_reactants Verify Purity of 2-MBT and Allyl Halide troubleshoot_step1->check_reactants check_base Check Base/Solvent System check_reactants->check_base check_conditions_s1 Optimize Reaction Time and Temperature check_base->check_conditions_s1

Caption: Troubleshooting flowchart for low yield synthesis.

Reaction Pathway

This diagram outlines the two-step synthesis process from the starting material to the final product.

ReactionPathway r1 2-Mercaptobenzothiazole intermediate 2-(allylthio)benzothiazole (Thioether) r1->intermediate Step 1: Base, Solvent r2 Allyl Bromide final_product This compound (Sulfone) intermediate->final_product Step 2: Oxidizing Agent (e.g., m-CPBA)

Caption: Two-step synthesis pathway for the target compound.

References

Improving solubility of 2-(Prop-2-ene-1-sulfonyl)-benzothiazole in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the aqueous solubility of 2-(Prop-2-ene-1-sulfonyl)-benzothiazole.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to consider when encountering solubility issues with this compound?

A1: When facing solubility challenges, it is crucial to first characterize the compound's intrinsic properties. This includes determining its pKa, logP, and crystalline structure. Based on these characteristics, you can then select an appropriate solubility enhancement strategy. Common starting points include pH adjustment, the use of co-solvents, or more advanced techniques like forming cyclodextrin inclusion complexes or creating solid dispersions.

Q2: How does pH adjustment affect the solubility of this compound?

A2: The benzothiazole ring contains a nitrogen atom which may act as a weak base. Therefore, altering the pH of the aqueous solution can significantly impact the solubility of this compound.[1][2][3] In acidic conditions, the nitrogen atom can become protonated, leading to the formation of a more soluble salt. Conversely, in basic conditions, the compound is likely to be less soluble. It is recommended to perform a pH-solubility profile to identify the optimal pH for dissolution.[1][4][5]

Q3: What are co-solvents and how can they improve solubility?

A3: Co-solvents are organic solvents that are miscible with water and can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[6][7][8] For this compound, which is expected to be lipophilic, common co-solvents like ethanol, propylene glycol, and polyethylene glycol (PEG) can be effective.[6][9] It is important to evaluate the toxicity and potential for precipitation upon dilution when selecting a co-solvent system.

Q4: Can cyclodextrins be used to enhance the solubility of this compound?

A4: Yes, cyclodextrins are a highly effective method for improving the solubility of poorly soluble drugs.[10][11] These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic outer surface. They can encapsulate the lipophilic this compound molecule, forming an inclusion complex that is more water-soluble.[12] Different types of cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin) should be screened to find the most suitable one.[12][13][14]

Q5: What are solid dispersions and how do they work?

A5: Solid dispersions involve dispersing the drug in a hydrophilic carrier matrix at a solid state.[15][16][17][18] This technique can enhance solubility by reducing particle size to a molecular level, improving wettability, and converting the crystalline drug to a more soluble amorphous form.[15][17][19] Common carriers include polymers like polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs).[17]

Q6: Is particle size reduction a viable strategy for this compound?

A6: Absolutely. Reducing the particle size increases the surface area available for dissolution, which can significantly enhance the dissolution rate.[20][21][22] Techniques like micronization and nanosizing can be employed.[20][21] Nanosuspensions, which are colloidal dispersions of nanosized drug particles, are particularly promising for improving the bioavailability of poorly soluble drugs.[23][24][25][26][27]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Compound precipitates out of solution upon standing. The solution is supersaturated or the compound is unstable in the chosen solvent system.- Re-evaluate the pH and consider using a buffer. - Decrease the concentration of the compound. - Investigate the use of precipitation inhibitors, such as polymers, in your formulation.
Low and inconsistent solubility results. The crystalline form (polymorph) of the compound may be changing.- Characterize the solid-state properties of the compound using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). - Control the crystallization process to obtain a consistent polymorphic form.
Co-solvent system is toxic for the intended application. The chosen co-solvent has an unfavorable toxicity profile.- Screen for less toxic, pharmaceutically acceptable co-solvents (e.g., ethanol, glycerol, PEG 400). - Explore alternative solubility enhancement techniques such as cyclodextrin complexation or solid dispersions.
Cyclodextrin complexation does not significantly improve solubility. The size of the cyclodextrin cavity is not suitable for the drug molecule, or the binding constant is too low.- Screen different types of cyclodextrins (α, β, γ) and their derivatives (e.g., HP-β-CD, SBE-β-CD). - Optimize the complexation method (e.g., kneading, co-evaporation, freeze-drying).[10]
Solid dispersion is difficult to prepare or shows poor stability. The drug and carrier are not compatible, or the amorphous form recrystallizes over time.- Screen different carriers and drug-to-carrier ratios. - Use techniques like DSC to assess drug-carrier miscibility. - Incorporate a secondary polymer to inhibit recrystallization.

Experimental Protocols

pH-Dependent Solubility Determination
  • Prepare a series of buffers with pH values ranging from 2 to 10.

  • Add an excess amount of this compound to a fixed volume of each buffer.

  • Shake the samples at a constant temperature (e.g., 25 °C or 37 °C) until equilibrium is reached (typically 24-48 hours).

  • Filter the samples to remove the undissolved solid.

  • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Plot the solubility as a function of pH.

Co-solvent Solubility Enhancement
  • Select a range of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, PEG 400).

  • Prepare a series of aqueous solutions with increasing concentrations of each co-solvent (e.g., 10%, 20%, 30% v/v).

  • Add an excess amount of the compound to each co-solvent mixture.

  • Follow steps 3-5 from the pH-dependent solubility protocol.

  • Plot the solubility as a function of the co-solvent concentration.

Cyclodextrin Inclusion Complexation (Kneading Method)
  • Determine the molar ratio of this compound to cyclodextrin (e.g., 1:1, 1:2).

  • Weigh the appropriate amounts of the compound and the selected cyclodextrin.

  • Place the mixture in a mortar and add a small amount of a hydroalcoholic solution (e.g., water:ethanol 1:1) to form a paste.[10]

  • Knead the paste for a specified time (e.g., 30-60 minutes).

  • Dry the resulting product in an oven at a controlled temperature until a constant weight is achieved.

  • Pulverize the dried complex and pass it through a sieve.

  • Determine the solubility of the complex in water following the procedure outlined above.

Data Presentation

Table 1: Illustrative pH-Solubility Profile of this compound at 25°C

pHSolubility (µg/mL)
2.0150.5
4.085.2
6.010.1
7.45.3
8.05.1
10.05.0

Table 2: Illustrative Effect of Co-solvents on the Solubility of this compound at 25°C

Co-solventConcentration (% v/v)Solubility (µg/mL)
None05.3
Ethanol1025.8
20110.2
30450.7
PEG 4001040.1
20180.5
30750.9

Table 3: Illustrative Solubility Enhancement with Different Cyclodextrins at 25°C

Cyclodextrin (1:1 molar ratio)Solubility (µg/mL)Fold Increase
None5.31.0
β-Cyclodextrin58.611.1
HP-β-Cyclodextrin212.440.1
SBE-β-Cyclodextrin350.166.1

Visualizations

experimental_workflow cluster_start Initial Assessment cluster_strategies Solubility Enhancement Strategies cluster_analysis Analysis & Optimization cluster_end Outcome start Poorly Soluble Compound: This compound pH_adj pH Adjustment start->pH_adj Select Strategy cosolvent Co-solvents start->cosolvent Select Strategy cyclodextrin Cyclodextrin Complexation start->cyclodextrin Select Strategy solid_dispersion Solid Dispersion start->solid_dispersion Select Strategy particle_size Particle Size Reduction start->particle_size Select Strategy analysis Solubility & Stability Analysis pH_adj->analysis Prepare & Test cosolvent->analysis Prepare & Test cyclodextrin->analysis Prepare & Test solid_dispersion->analysis Prepare & Test particle_size->analysis Prepare & Test end Optimized Formulation analysis->end Finalize Formulation signaling_pathway cluster_methods Enhancement Methods compound This compound (Poorly Soluble) method1 pH Adjustment (e.g., Acidic Buffer) compound->method1 method2 Co-solvency (e.g., PEG 400) compound->method2 method3 Complexation (e.g., HP-β-CD) compound->method3 intermediate Intermediate Solubilized State method1->intermediate Protonation method2->intermediate Polarity Reduction method3->intermediate Inclusion Complex solution Aqueous Solution (Increased Solubility) intermediate->solution Enhanced Dissolution

References

Technical Support Center: 2-(Prop-2-ene-1-sulfonyl)-benzothiazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-(Prop-2-ene-1-sulfonyl)-benzothiazole.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound via column chromatography and recrystallization.

Column Chromatography Troubleshooting

Issue 1: The compound is not moving down the column (low Rf value).

  • Possible Cause: The solvent system is not polar enough. This compound is a polar molecule due to the sulfonyl group.

  • Solution: Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, incrementally increase the proportion of ethyl acetate. For instance, if you are using 9:1 hexane/ethyl acetate, try switching to 8:2 or 7:3.

Issue 2: The compound comes off the column too quickly (high Rf value).

  • Possible Cause: The solvent system is too polar.

  • Solution: Decrease the polarity of the mobile phase. If using a hexane/ethyl acetate system, increase the proportion of hexane.

Issue 3: Poor separation of the desired compound from impurities.

  • Possible Cause 1: The chosen solvent system does not provide adequate resolution.

  • Solution 1: Experiment with different solvent systems. Consider adding a small amount of a third solvent, such as dichloromethane or methanol, to modulate the polarity and improve separation.

  • Possible Cause 2: The column was not packed properly, leading to channeling.

  • Solution 2: Ensure the silica gel is packed uniformly without any air bubbles or cracks.

  • Possible Cause 3: The sample was loaded improperly.

  • Solution 3: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the column in a narrow band.

Issue 4: The compound appears to be degrading on the column.

  • Possible Cause: The silica gel is too acidic for the compound. Sulfones can sometimes be sensitive to acidic conditions.

  • Solution:

    • Deactivate the silica gel by adding a small amount of a base, such as triethylamine (typically 0.1-1%), to the mobile phase.

    • Alternatively, use a different stationary phase like neutral or basic alumina.

Recrystallization Troubleshooting

Issue 1: The compound does not dissolve in the hot solvent.

  • Possible Cause: An inappropriate solvent was chosen.

  • Solution: Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. For benzothiazole derivatives, ethanol, isopropanol, or acetonitrile are often good starting points. If a single solvent is not effective, a mixed solvent system may be required.

Issue 2: The compound "oils out" instead of forming crystals.

  • Possible Cause 1: The solution is supersaturated, and the compound is coming out of solution above its melting point.

  • Solution 1: Add a small amount of additional hot solvent to redissolve the oil, then allow it to cool more slowly. Seeding with a small crystal of the pure compound can also promote crystallization.

  • Possible Cause 2: The presence of impurities is inhibiting crystallization.

  • Solution 2: Attempt to remove the impurities by a preliminary purification step, such as passing the crude material through a short plug of silica gel.

Issue 3: No crystals form upon cooling.

  • Possible Cause 1: The solution is not sufficiently saturated.

  • Solution 1: Boil off some of the solvent to concentrate the solution and then allow it to cool again.

  • Possible Cause 2: The cooling process is too rapid.

  • Solution 2: Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Possible Cause 3: The flask is too clean, and there are no nucleation sites.

  • Solution 3: Scratch the inside of the flask with a glass rod to create nucleation sites.

Issue 4: Low recovery of the purified product.

  • Possible Cause 1: Too much solvent was used during recrystallization.

  • Solution 1: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Possible Cause 2: The compound has significant solubility in the cold solvent.

  • Solution 2: Ensure the solution is thoroughly cooled in an ice bath to minimize the amount of product lost in the mother liquor.

  • Possible Cause 3: Premature crystallization occurred during a hot filtration step.

  • Solution 3: Use a pre-heated funnel and flask for the hot filtration to prevent the product from crystallizing on the filter paper.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: Common impurities may include unreacted starting materials such as 2-mercaptobenzothiazole and allyl bromide, as well as the intermediate 2-(allylthio)benzothiazole. Over-oxidation products or by-products from side reactions are also possible.

Q2: Which purification technique is generally preferred for this compound?

A2: Column chromatography is often the preferred method for the initial purification of the crude product as it can effectively separate the desired sulfone from starting materials and non-polar by-products. Recrystallization can then be used as a final step to obtain a highly pure, crystalline solid.

Q3: What is a good starting solvent system for column chromatography?

A3: A mixture of hexane and ethyl acetate is a common and effective mobile phase for the purification of benzothiazole sulfones. A good starting point is a 4:1 to 2:1 ratio of hexane to ethyl acetate. The polarity can be adjusted based on the results of thin-layer chromatography (TLC) analysis.

Q4: What are suitable solvents for the recrystallization of this compound?

A4: Based on structurally similar compounds, ethanol is a good first choice for recrystallization. If the compound is too soluble in hot ethanol, a mixed solvent system such as ethanol/water or ethyl acetate/hexane can be employed.

Q5: How can I monitor the purity of my compound during purification?

A5: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of your purification. By spotting the crude mixture and the collected fractions on a TLC plate, you can identify which fractions contain the pure product. High-performance liquid chromatography (HPLC) can be used for more quantitative purity analysis.

Quantitative Data Summary

The following table summarizes typical, albeit hypothetical, results that may be expected from the purification of this compound. Actual results will vary depending on the specific reaction conditions and the scale of the experiment.

Purification MethodStarting Purity (Hypothetical)Final Purity (Hypothetical)Yield (Hypothetical)
Column Chromatography60-70%>95%70-85%
Recrystallization90-95%>99%80-90%
Combined Approach60-70%>99%60-75% (overall)

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Preparation of the Column:

    • Select an appropriately sized glass column based on the amount of crude material.

    • Prepare a slurry of silica gel in the initial mobile phase (e.g., 9:1 hexane/ethyl acetate).

    • Carefully pour the slurry into the column, allowing the silica gel to settle into a uniform bed. Avoid trapping air bubbles.

    • Add a thin layer of sand on top of the silica gel to protect the surface.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase.

    • Carefully apply the sample solution to the top of the column.

    • Allow the sample to adsorb onto the silica gel.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase.

    • Collect fractions in test tubes or vials.

    • Monitor the separation by TLC analysis of the collected fractions.

    • Gradually increase the polarity of the mobile phase (e.g., to 4:1, then 2:1 hexane/ethyl acetate) to elute the more polar desired product.

  • Isolation of the Product:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization
  • Dissolution:

    • Place the crude or partially purified this compound in an Erlenmeyer flask.

    • Add a minimal amount of a suitable solvent (e.g., ethanol).

    • Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary.

  • Hot Filtration (if necessary):

    • If there are any insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

Visualizations

Purification_Workflow Crude Crude Product CC Column Chromatography Crude->CC Primary Purification Analysis1 TLC/HPLC Analysis (Purity ~95%) CC->Analysis1 Recryst Recrystallization Analysis2 Final Analysis (Purity >99%) Recryst->Analysis2 Pure Pure Product (>99%) Analysis1->Recryst Optional Polishing Analysis2->Pure Troubleshooting_Logic Start Purification Issue Technique Which Technique? Start->Technique CC_Issue Column Chromatography Issue Technique->CC_Issue Column Recryst_Issue Recrystallization Issue Technique->Recryst_Issue Recrystallization No_Move Compound Not Moving CC_Issue->No_Move Low Rf Poor_Sep Poor Separation CC_Issue->Poor_Sep Mixed Fractions No_Crystals No Crystals Form Recryst_Issue->No_Crystals Clear Solution Oiling_Out Compound Oils Out Recryst_Issue->Oiling_Out Liquid Layer Forms Increase_Polarity Increase Solvent Polarity No_Move->Increase_Polarity Check_Packing Check Column Packing/Solvent Poor_Sep->Check_Packing Concentrate Concentrate Solution/ Scratch Flask No_Crystals->Concentrate Slow_Cooling Redissolve & Cool Slower Oiling_Out->Slow_Cooling

Technical Support Center: Synthesis of 2-(Prop-2-ene-1-sulfonyl)-benzothiazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of 2-(Prop-2-ene-1-sulfonyl)-benzothiazole.

Troubleshooting Guides

This section addresses specific issues that may arise during the two primary stages of the synthesis: S-alkylation of 2-mercaptobenzothiazole and subsequent oxidation to the sulfone.

Problem 1: Low Yield or Presence of Multiple Products in the S-Alkylation Step

Question: I am getting a low yield of the desired 2-(allylthio)benzothiazole and my NMR/LC-MS analysis shows multiple unexpected signals. What are the potential side reactions and how can I mitigate them?

Possible Causes and Solutions:

The synthesis of the intermediate, 2-(allylthio)benzothiazole, typically involves the S-alkylation of 2-mercaptobenzothiazole (2-MBT) with an allyl halide (e.g., allyl bromide). The primary side reactions in this step are N-alkylation and oxidative dimerization of the starting material.

  • Side Reaction 1: N-Alkylation. 2-Mercaptobenzothiazole exists in a tautomeric equilibrium between the thiol and thione forms. While S-alkylation is generally favored, N-alkylation can occur, leading to the formation of 3-allyl-1,3-benzothiazole-2-thione. The ratio of S- to N-alkylation can be influenced by the reaction conditions.

    • Solution: To favor S-alkylation, it is recommended to use a polar aprotic solvent such as DMF or acetone in the presence of a mild base like potassium carbonate. Generating the thiolate salt of 2-MBT in situ with a base before adding the alkylating agent can also enhance the selectivity for S-alkylation.

  • Side Reaction 2: Oxidative Dimerization. 2-Mercaptobenzothiazole can be readily oxidized to form 2,2'-dibenzothiazyl disulfide (MBTS), particularly in the presence of air or other oxidizing agents.[1][2][3]

    • Solution: To prevent the formation of this disulfide byproduct, the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon). Using deoxygenated solvents can also be beneficial.

Problem 2: Incomplete Oxidation or Formation of Byproducts During the Oxidation Step

Question: During the oxidation of 2-(allylthio)benzothiazole to 2-(allylsulfonyl)benzothiazole, I am observing the presence of starting material and/or an unexpected byproduct. How can I improve the conversion and selectivity?

Possible Causes and Solutions:

The oxidation of the sulfide to the sulfone is a critical step that requires careful control of the reaction conditions to avoid incomplete reaction or unwanted side reactions.

  • Issue 1: Incomplete Oxidation. The oxidation of a sulfide to a sulfone proceeds through a sulfoxide intermediate. Insufficient oxidant or reaction time will result in a mixture of the starting sulfide, the intermediate sulfoxide, and the desired sulfone.

    • Solution: Ensure that at least two equivalents of the oxidizing agent are used. The progress of the reaction should be monitored by a suitable technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of complete conversion to the sulfone. Common oxidizing agents for this transformation include hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA).[4][5][6]

  • Side Reaction 2: Epoxidation of the Allyl Group. The carbon-carbon double bond of the allyl group is susceptible to oxidation, particularly with strong oxidizing agents like peroxy acids (e.g., m-CPBA). This can lead to the formation of 2-((oxiran-2-yl)methylsulfonyl)benzothiazole.

    • Solution: To minimize epoxidation, a milder oxidizing system that is more selective for the sulfur atom can be employed. A combination of hydrogen peroxide and a catalytic amount of a transition metal catalyst (e.g., sodium tungstate) in a suitable solvent is often effective for selectively oxidizing sulfides to sulfones without affecting double bonds.[4]

Frequently Asked Questions (FAQs)

Q1: What is the typical overall yield for the synthesis of this compound?

A1: The overall yield can vary significantly based on the specific conditions and purification methods used. Generally, the S-alkylation step can proceed with high yields (80-95%), while the oxidation step can also be efficient (70-90%). A well-optimized two-step synthesis could therefore have an overall yield in the range of 55-85%.

Q2: How can I purify the final product, this compound?

A2: The final product is typically a solid and can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane. If recrystallization is insufficient to remove impurities, column chromatography on silica gel is a common and effective purification method.

Q3: Are there any stability issues with the final product?

A3: While 2-(allylsulfonyl)benzothiazole is generally stable, sulfones can be susceptible to decomposition under harsh conditions (e.g., strong bases, high temperatures). It is advisable to store the purified compound in a cool, dark, and dry place.

Q4: Can I use a one-pot procedure for this synthesis?

A4: A one-pot synthesis is potentially feasible but can be challenging due to the incompatibility of the reaction conditions for alkylation and oxidation. The basic conditions for alkylation are generally not compatible with the acidic or oxidative conditions required for the subsequent oxidation. A stepwise procedure with isolation of the intermediate sulfide is generally more reliable and leads to a purer final product.

Data Presentation

Table 1: Summary of Potential Side Products and Their Characteristics

Side Product Name Chemical Structure Molecular Weight ( g/mol ) Typical Analytical Signature (Mass Spec) Formation Step
3-allyl-1,3-benzothiazole-2-thioneC₁₀H₉NS₂207.32[M+H]⁺ = 208.0S-Alkylation
2,2'-dibenzothiazyl disulfide (MBTS)C₁₄H₈N₂S₄332.49[M+H]⁺ = 333.0S-Alkylation
2-(allylthio)benzothiazole S-oxideC₁₀H₉NOS₂223.32[M+H]⁺ = 224.0Oxidation
2-((oxiran-2-yl)methylsulfonyl)benzothiazoleC₁₀H₉NO₃S₂255.32[M+H]⁺ = 256.0Oxidation

Experimental Protocols

Protocol 1: Synthesis of 2-(allylthio)benzothiazole
  • To a solution of 2-mercaptobenzothiazole (1.67 g, 10 mmol) in acetone (50 mL) in a round-bottom flask, add potassium carbonate (2.07 g, 15 mmol).

  • Stir the suspension vigorously at room temperature for 30 minutes under an inert atmosphere (e.g., nitrogen).

  • Add allyl bromide (1.33 g, 11 mmol) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, filter the solid potassium carbonate and wash it with a small amount of acetone.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization to yield 2-(allylthio)benzothiazole.

Protocol 2: Synthesis of this compound
  • Dissolve 2-(allylthio)benzothiazole (2.07 g, 10 mmol) in glacial acetic acid (30 mL) in a round-bottom flask.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add 30% hydrogen peroxide (2.27 mL, 22 mmol) dropwise to the cooled solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the reaction mixture into ice-cold water (100 mL).

  • A white precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

  • Dry the solid product in a vacuum oven.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.[5][6][7]

Visualizations

Troubleshooting_Alkylation Start Low Yield in S-Alkylation Step Check_NMR Analyze NMR/LC-MS for Unexpected Products Start->Check_NMR Side_Product_ID Identify Side Products Check_NMR->Side_Product_ID N_Alkylation N-Alkylation Product Detected (Isomer of Desired Product) Side_Product_ID->N_Alkylation Isomer Present? Dimerization Dimer (MBTS) Detected (MW ~332) Side_Product_ID->Dimerization High MW Impurity? Solution_N_Alkylation Optimize Reaction Conditions: - Use Polar Aprotic Solvent (DMF, Acetone) - Use Mild Base (K2CO3) - Pre-form Thiolate N_Alkylation->Solution_N_Alkylation Solution_Dimerization Prevent Oxidation: - Run Reaction Under Inert Atmosphere (N2, Ar) - Use Deoxygenated Solvents Dimerization->Solution_Dimerization

Caption: Troubleshooting workflow for low yield in the S-alkylation step.

Troubleshooting_Oxidation Start Incomplete Reaction or Byproducts in Oxidation Step Check_TLC Analyze TLC/LC-MS for Starting Material or New Spots Start->Check_TLC Problem_ID Identify Issue Check_TLC->Problem_ID Incomplete_Ox Starting Material or Sulfoxide Present Problem_ID->Incomplete_Ox Incomplete Conversion? Epoxidation Unexpected Product with +16 mass units Problem_ID->Epoxidation Byproduct Formed? Solution_Incomplete_Ox Ensure Complete Oxidation: - Use >= 2 eq. of Oxidant - Increase Reaction Time - Monitor by TLC/LC-MS Incomplete_Ox->Solution_Incomplete_Ox Solution_Epoxidation Improve Selectivity: - Use milder, selective oxidant (e.g., H2O2 with Na2WO4 catalyst) - Avoid excess strong peroxy acids Epoxidation->Solution_Epoxidation

Caption: Troubleshooting workflow for the oxidation step.

References

Stability issues with 2-(Prop-2-ene-1-sulfonyl)-benzothiazole in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-(Prop-2-ene-1-sulfonyl)-benzothiazole in solution. This resource is intended for researchers, scientists, and drug development professionals to help anticipate and address potential stability issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The main stability concerns for this compound in solution stem from its three key structural features: the benzothiazole ring, the sulfonyl group, and the allyl group. Potential degradation pathways include:

  • Nucleophilic attack: The sulfonyl group is a strong electron-withdrawing group, which can activate the C2 position of the benzothiazole ring for nucleophilic aromatic substitution. Common nucleophiles in experimental settings include water, alcohols, and amines.

  • Reaction with thiols: Benzothiazole sulfones are known to be reactive towards thiols, which are present in some biological buffers (e.g., dithiothreitol - DTT) and cellular environments (e.g., glutathione).

  • Ring opening: The benzothiazole ring can undergo oxidative ring-opening, especially in the presence of strong oxidizing agents.[1][2][3]

  • Allyl group reactivity: The allyl group can be susceptible to radical reactions, thermal degradation, and photodegradation under certain conditions.

Q2: What solvents are recommended for dissolving and storing this compound?

A2: For short-term storage and immediate use, aprotic solvents such as DMSO, DMF, and acetonitrile are generally recommended. Protic solvents, especially those that are nucleophilic (e.g., water, methanol, ethanol), may lead to solvolysis over time. It is crucial to use anhydrous solvents whenever possible to minimize hydrolysis.

Q3: How should stock solutions of this compound be stored?

A3: Stock solutions should be stored at low temperatures (-20°C or -80°C) in tightly sealed vials to minimize solvent evaporation and exposure to atmospheric moisture. Aliquoting the stock solution into smaller, single-use vials is recommended to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

Q4: Is this compound sensitive to light?

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of compound activity or concentration over time in aqueous buffer. Hydrolysis: The sulfonyl group can be susceptible to hydrolysis, leading to the formation of benzothiazole-2-sulfonic acid and allyl alcohol.Prepare fresh solutions before each experiment. If the experiment requires prolonged incubation in aqueous media, perform a time-course stability study using HPLC or NMR to determine the degradation rate. Consider using a less nucleophilic buffer if possible.
Inconsistent results when using amine-containing buffers (e.g., Tris, HEPES). Reaction with amines: Primary and secondary amines can act as nucleophiles and react with the compound, leading to the formation of a sulfonamide derivative and displacement of the benzothiazole moiety.[4][5][6]Switch to a non-nucleophilic buffer system (e.g., phosphate buffer). If an amine-containing buffer is necessary, assess the compatibility by incubating the compound in the buffer and analyzing for degradation products.
Discrepancies in results when using thiol-based reducing agents (e.g., DTT, β-mercaptoethanol). Reaction with thiols: The compound is likely to react with thiols, leading to the formation of a thioether and benzothiazole-2-sulfinic acid.Avoid the use of thiol-based reagents if possible. If their use is unavoidable, add them immediately before the experimental endpoint to minimize reaction time with your compound. Run appropriate controls to assess the impact of the thiol on your compound's stability and activity.
Formation of unexpected peaks in HPLC or mass spectrometry analysis. Degradation: The compound may be degrading under the experimental conditions (e.g., temperature, pH, light exposure).Characterize the degradation products using mass spectrometry and NMR to understand the degradation pathway. Optimize experimental conditions to minimize degradation (e.g., lower temperature, protect from light, adjust pH).
Precipitation of the compound from the solution. Poor solubility or degradation: The compound may have limited solubility in the chosen solvent system, or a degradation product may be less soluble.Determine the solubility of the compound in your experimental medium. If solubility is an issue, consider using a co-solvent (ensure it is non-reactive) or preparing a more dilute solution. If precipitation is due to degradation, address the root cause of the instability.

Proposed Degradation Pathways

The following diagrams illustrate potential degradation pathways for this compound in the presence of common laboratory reagents.

G Proposed Hydrolysis Pathway compound This compound intermediate Tetrahedral Intermediate compound->intermediate Nucleophilic attack by water water H₂O (Nucleophile) water->intermediate product1 Benzothiazole-2-sulfonic acid intermediate->product1 Leaving group departure product2 Allyl alcohol intermediate->product2

Proposed Hydrolysis Pathway

G Proposed Reaction with Amines compound This compound intermediate Tetrahedral Intermediate compound->intermediate Nucleophilic attack by amine amine R₂NH (Nucleophile) amine->intermediate product1 N-Allylsulfonyl Amine intermediate->product1 Rearrangement & Leaving group departure product2 2-Aminobenzothiazole (as salt) intermediate->product2

Proposed Reaction with Amines

Quantitative Data Summary

Specific quantitative stability data for this compound is not widely available in the literature. Researchers are encouraged to perform their own stability studies under their specific experimental conditions. The following table provides a template for summarizing such data.

Condition Solvent/Buffer Temperature (°C) Time (hours) Remaining Compound (%) Major Degradation Product(s)
Hydrolysis50 mM Phosphate Buffer, pH 7.4250100-
2Data to be determinedData to be determined
6Data to be determinedData to be determined
24Data to be determinedData to be determined
Amine Reactivity50 mM Tris Buffer, pH 8.0250100-
2Data to be determinedData to be determined
6Data to be determinedData to be determined
24Data to be determinedData to be determined
PhotostabilityAcetonitrile25 (exposed to ambient light)0100-
24Data to be determinedData to be determined
4 (exposed to UV light)0100-
1Data to be determinedData to be determined

Experimental Protocols

Protocol for Assessing Solution Stability using HPLC

This protocol outlines a general procedure for evaluating the stability of this compound in a given solvent or buffer.

1. Materials and Reagents:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, water, methanol)

  • Buffers of interest (e.g., phosphate buffer, Tris buffer)

  • Calibrated HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18 reversed-phase)

  • Volumetric flasks and pipettes

  • pH meter

2. Preparation of Stock and Working Solutions:

  • Prepare a stock solution of this compound (e.g., 10 mM) in a suitable aprotic solvent (e.g., acetonitrile or DMSO).

  • Prepare the test solutions by diluting the stock solution into the desired buffers or solvents to a final concentration suitable for HPLC analysis (e.g., 100 µM).

3. Stability Study Setup:

  • Divide the test solutions into several aliquots in appropriate vials (e.g., amber glass vials for photostability studies).

  • Store the vials under the desired conditions (e.g., different temperatures, light exposure).

  • Designate a "time zero" (T=0) sample for immediate analysis.

4. HPLC Analysis:

  • Develop a stability-indicating HPLC method capable of separating the parent compound from potential degradation products.[7][8][9]

  • At each time point (e.g., 0, 2, 6, 24, 48 hours), withdraw an aliquot from the corresponding vial.

  • Inject the sample into the HPLC system.

  • Monitor the chromatogram at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., determined by a UV scan).

5. Data Analysis:

  • Integrate the peak area of the parent compound and any new peaks that appear over time.

  • Calculate the percentage of the remaining parent compound at each time point relative to the T=0 sample.

  • Plot the percentage of the remaining compound versus time to determine the degradation kinetics.

G Experimental Workflow for HPLC Stability Study cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare Stock Solution prep_working Prepare Working Solutions in Test Buffers prep_stock->prep_working incubate Incubate at Desired Conditions (Temp, Light) prep_working->incubate sample Sample at Time Points (T=0, T=x, T=y...) incubate->sample hplc HPLC Analysis sample->hplc data Data Analysis & Kinetic Profile hplc->data

References

Technical Support Center: 2-(Prop-2-ene-1-sulfonyl)-benzothiazole Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to enhance the efficiency of coupling reactions involving 2-(prop-2-ene-1-sulfonyl)-benzothiazole. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges.

Troubleshooting Guide for Common Issues

Low reaction yield is a frequent challenge in organic synthesis. The following table outlines potential causes and corresponding solutions to improve the efficiency of your coupling reaction.

Issue Potential Cause Troubleshooting Steps & Recommendations
Low or No Product Formation 1. Catalyst Inactivity: The catalyst may be poisoned, decomposed, or not suitable for the specific transformation.Catalyst Selection: For Suzuki-Miyaura type couplings, screen different palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)). For Heck-type reactions, consider Herrmann's catalyst or palladium acetate with phosphine ligands. • Catalyst Loading: Increase catalyst loading in increments (e.g., from 1 mol% to 5 mol%). • Ligand Choice: The choice of ligand is critical. For electron-rich benzothiazoles, electron-poor phosphine ligands might be beneficial. Screen a variety of ligands (e.g., SPhos, XPhos, RuPhos). • Catalyst Quality: Use freshly opened or properly stored catalysts. Consider an induction period or pre-activation step if required.
2. Inappropriate Base: The base might be too weak, too strong, or poorly soluble, leading to inefficient catalyst turnover or side reactions.Base Screening: Test a range of bases such as K₂CO₃, Cs₂CO₃, K₃PO₄, or organic bases like DBU or Et₃N. The choice of base is often coupled with the catalyst and solvent system. • Base Strength & Solubility: Ensure the base is strong enough to facilitate the desired catalytic cycle step (e.g., transmetalation) but not so strong as to cause substrate decomposition. Solubility can be improved by using finely ground powder or specific solvent choices.
3. Sub-optimal Solvent: The solvent may not be appropriate for the reaction type, may not sufficiently solubilize reagents, or may be of insufficient purity.Solvent Screening: Common solvents for cross-coupling reactions include toluene, dioxane, DMF, and acetonitrile. For some modern catalytic systems, water or ethanol can be effective and are environmentally benign options.[1] • Solvent Purity: Use dry, degassed solvents, as water and oxygen can deactivate many organometallic catalysts.
4. Incorrect Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate or too high, causing decomposition of reactants, products, or the catalyst.Temperature Optimization: Gradually increase the reaction temperature in 10-20°C increments. Monitor the reaction by TLC or LC-MS to check for product formation versus degradation. Microwave irradiation can sometimes accelerate reactions and improve yields.[2]
Formation of Significant Byproducts 1. Homocoupling of Coupling Partner: This is common in Suzuki-Miyaura reactions, especially at higher temperatures or with excess boronic acid.Stoichiometry Control: Use a slight excess (1.1-1.5 equivalents) of the boronic acid/ester. • Lower Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
2. Decomposition of Starting Material: The this compound may be unstable under the reaction conditions. The sulfone group can be a leaving group in the presence of nucleophiles.Milder Conditions: Use milder bases and lower temperatures. • Reaction Time: Shorten the reaction time by using a more active catalyst or higher concentration, if possible.
3. Isomerization of the Allyl Group: The terminal double bond of the prop-2-ene-1-sulfonyl group may migrate.Catalyst Choice: Some transition metal catalysts can promote isomerization. If this is observed, screen catalysts known for lower isomerization activity.
Poor Reproducibility 1. Inconsistent Reagent Quality: Purity of starting materials, catalyst, base, and solvent can vary between batches.Reagent Characterization: Ensure the purity of your this compound and coupling partner before use. • Standardized Procedures: Use reagents from the same supplier and lot number for critical experiments. Ensure solvents are consistently dried and degassed.
2. Sensitivity to Air or Moisture: The catalytic system may be highly sensitive to atmospheric conditions.Inert Atmosphere: Conduct reactions under a strict inert atmosphere of nitrogen or argon using Schlenk techniques or a glovebox.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to optimize for improving the coupling efficiency of this compound?

A1: The interplay between the catalyst, ligand, and base is often the most critical factor. There is no single "best" condition; it is highly dependent on the specific coupling partner. A systematic screening of these three components is recommended as the first step in optimization.

Q2: My reaction is not going to completion. What should I try first?

A2: If starting material remains after a prolonged reaction time, first ensure your catalyst is active. You can try adding a fresh portion of the catalyst. If that doesn't work, a modest increase in temperature (e.g., 10-20°C) is often the simplest next step.[3] If the reaction is still sluggish, a more active catalyst system (e.g., a more advanced generation palladium pre-catalyst) may be required.

Q3: I am observing the decomposition of my benzothiazole starting material. What could be the cause?

A3: The benzothiazole sulfone can be susceptible to nucleophilic attack, especially at the 2-position.[4][5] Strong bases or other nucleophiles in the reaction mixture could lead to the cleavage of the C-S bond. Consider using a weaker, non-nucleophilic base (e.g., K₃PO₄ instead of an alkoxide) or running the reaction at a lower temperature.

Q4: Can microwave heating be used to improve the reaction efficiency?

A4: Yes, microwave-assisted synthesis can often significantly reduce reaction times and improve yields for benzothiazole synthesis and functionalization.[2] It is an excellent tool for rapid reaction condition screening. However, be mindful that the higher temperatures achieved can sometimes lead to different byproduct profiles.

Q5: How should I purify the final product?

A5: Purification is typically achieved through column chromatography on silica gel.[6] A gradient elution system, for example, starting with hexane/ethyl acetate and gradually increasing the polarity, is often effective. The exact solvent system will depend on the polarity of your final product.

Experimental Protocols & Methodologies

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a starting point for the palladium-catalyzed Suzuki-Miyaura coupling of a halogenated this compound with a boronic acid.

Materials:

  • Halogenated this compound (1.0 equiv)

  • Aryl or vinyl boronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene/Water 4:1 mixture, degassed)

Procedure:

  • To an oven-dried Schlenk flask, add the halogenated this compound, boronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress using TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Experimental Workflows and Pathways

Workflow for Optimizing Coupling Reaction Efficiency

The following diagram illustrates a logical workflow for troubleshooting and optimizing a coupling reaction involving this compound.

G A Start: Low Yield in Coupling Reaction B Screen Catalysts & Ligands (e.g., Pd(OAc)2/SPhos, Pd(PPh3)4) A->B C Screen Bases (e.g., K2CO3, K3PO4, Cs2CO3) B->C D Screen Solvents (e.g., Toluene, Dioxane, DMF) C->D E Optimize Temperature (e.g., 60°C to 120°C) D->E F Yield Improved? E->F G Analyze Byproducts (LC-MS, NMR) F->G No I End: Optimized Protocol F->I Yes H Adjust Stoichiometry or Use Milder Conditions G->H H->B

Caption: A systematic workflow for optimizing coupling reaction conditions.

Potential Reactivity Pathway of Benzothiazole Sulfones

This diagram illustrates the reactivity of benzothiazole sulfones with nucleophiles, which is a key consideration when designing coupling reactions to avoid unwanted side reactions.

G cluster_0 Reaction with Thiols cluster_1 Consideration for Coupling A 2-(R-SO2)-Benzothiazole C Sulfinic Acid (R-SO2H) A->C + R'-SH D 2-(R'-S)-Benzothiazole A->D + R'-SH F Potential Decomposition of Starting Material A->F Attack at C2 B Thiol (R'-SH) B->C B->D E Strong Nucleophilic Base (e.g., NaOtBu) E->F

Caption: Reactivity of benzothiazole sulfones with nucleophiles.[4][5]

References

Technical Support Center: 2-(Prop-2-ene-1-sulfonyl)-benzothiazole (PSB)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Prop-2-ene-1-sulfonyl)-benzothiazole (PSB).

Section 1: Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis, purification, and experimental use of PSB.

Issue 1: Low or No Yield During Synthesis

Potential Cause Troubleshooting Step
Incomplete oxidation of the thioether precursor. Ensure the oxidizing agent (e.g., m-CPBA, potassium dichromate) is fresh and used in the correct stoichiometric amount. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1][2]
Degradation of the starting materials or product. Perform the reaction at the recommended temperature and protect it from light if necessary.[3]
Inefficient purification leading to product loss. Optimize the purification method. If using column chromatography, select an appropriate solvent system to ensure good separation. Recrystallization from a suitable solvent can also be an effective purification method.[4]

Issue 2: Product Instability or Decomposition

Potential Cause Troubleshooting Step
Hydrolysis of the sulfonyl group. Store PSB in a dry, inert atmosphere. Avoid exposure to moisture and protic solvents for prolonged periods.[3]
Reaction with nucleophiles. PSB is susceptible to nucleophilic attack at the sulfonyl group and potentially at the allyl group. Avoid contact with strong nucleophiles unless it is a planned reaction.[5][6]
Light sensitivity. Store in an amber vial or a container protected from light to prevent potential photodecomposition.[3]

Issue 3: Inconsistent Results in Biological Assays

Potential Cause Troubleshooting Step
Poor solubility in assay buffer. Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it into the aqueous assay buffer. Ensure the final concentration of the organic solvent is compatible with the assay system.
Precipitation of the compound during the experiment. Visually inspect the assay wells for any signs of precipitation. If observed, consider reducing the final concentration of PSB or using a solubilizing agent if it does not interfere with the assay.
Degradation of PSB in the assay medium. Prepare fresh dilutions of PSB for each experiment. Assess the stability of PSB in your specific assay buffer over the time course of the experiment.
Interaction with assay components. Run appropriate controls to check for any non-specific interactions of PSB with other components of your assay system.

Section 2: Frequently Asked Questions (FAQs)

Synthesis and Handling

  • Q1: What are the key safety precautions when handling PSB?

    • A1: PSB should be handled in a well-ventilated fume hood.[3] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7] Avoid inhalation of dust or vapors and contact with skin and eyes.[3] In case of contact, wash the affected area immediately with plenty of water.[8]

  • Q2: How should I store PSB?

    • A2: PSB should be stored in a tightly sealed container, in a cool, dry, and dark place.[3] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation due to moisture and air.

  • Q3: What is a reliable method for the synthesis of PSB?

    • A3: A common method involves a two-step process: 1) Reaction of 2-mercaptobenzothiazole with allyl bromide to form the thioether precursor, 2-(allylthio)benzothiazole. 2) Oxidation of the thioether to the corresponding sulfone, PSB, using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or potassium dichromate.[1][2]

Properties and Reactivity

  • Q4: What is the solubility of PSB in common laboratory solvents?

  • Q5: Is PSB reactive towards nucleophiles?

    • A5: Yes, the sulfonyl group in PSB is a good leaving group, making the compound susceptible to nucleophilic attack. Strong nucleophiles can displace the benzothiazole-2-sulfonyl moiety. The allyl group can also react with certain nucleophiles.[5][6]

Biological Activity

  • Q6: What are the potential biological targets of PSB?

    • A6: Benzothiazole derivatives have been shown to target a variety of biological molecules, including protein tyrosine kinases (PTKs) and AMP-activated protein kinase (AMPK).[11][12] The specific targets of PSB would need to be determined experimentally.

  • Q7: How can I prepare PSB for a cell-based assay?

    • A7: Prepare a concentrated stock solution of PSB in sterile DMSO. For the assay, dilute the stock solution to the desired final concentration in the cell culture medium. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Section 3: Experimental Protocols

Protocol 1: Synthesis of this compound (PSB)

This protocol is adapted from the synthesis of a similar compound, 2-(prop-2-yn-1-sulfonyl)benzo[d]thiazole.[1]

Step 1: Synthesis of 2-(allylthio)benzothiazole

  • In a round-bottom flask, dissolve 2-mercaptobenzothiazole (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF).

  • Add a base, for example, triethylamine (1 equivalent), and stir the mixture at room temperature.

  • Slowly add allyl bromide (1 equivalent) to the reaction mixture.

  • Heat the reaction mixture under reflux and monitor its progress by TLC.

  • After completion, cool the mixture, and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(allylthio)benzothiazole.

Step 2: Oxidation to this compound (PSB)

  • Dissolve the crude 2-(allylthio)benzothiazole from Step 1 in a chlorinated solvent like dichloromethane (DCM).

  • Cool the solution in an ice bath.

  • Slowly add meta-chloroperoxybenzoic acid (m-CPBA) (approximately 2.2 equivalents) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure PSB.

Protocol 2: General Procedure for Kinase Inhibition Assay

This is a generalized protocol and should be optimized for the specific kinase and substrate.

  • Prepare a stock solution of PSB in DMSO (e.g., 10 mM).

  • In a microplate, add the kinase, its specific substrate, and ATP in a suitable assay buffer.

  • Add varying concentrations of PSB (or DMSO as a vehicle control) to the wells.

  • Incubate the plate at the optimal temperature for the kinase reaction (e.g., 30 °C or 37 °C) for a predetermined amount of time.

  • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., phosphorylation-specific antibodies, fluorescence, or luminescence).

  • Calculate the IC50 value of PSB by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Section 4: Visualizations

experimental_workflow cluster_synthesis Synthesis of PSB cluster_assay Kinase Inhibition Assay A 2-Mercaptobenzothiazole + Allyl Bromide B 2-(allylthio)benzothiazole A->B Nucleophilic Substitution C Oxidation (m-CPBA) B->C D Crude PSB C->D E Purification (Column Chromatography) D->E F Pure PSB E->F G Prepare PSB Stock (in DMSO) H Dilute to working concentrations G->H I Add to Kinase Reaction (Kinase, Substrate, ATP) H->I J Incubate I->J K Measure Kinase Activity J->K L Data Analysis (IC50) K->L signaling_pathway cluster_pathway Hypothetical Signaling Pathway Inhibition by PSB RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates Downstream Downstream Effectors (Proliferation, Survival) Akt->Downstream Promotes PSB PSB PSB->RTK Inhibits

References

Validation & Comparative

Validating the Purity of Synthesized 2-(Prop-2-ene-1-sulfonyl)-benzothiazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthesized 2-(Prop-2-ene-1-sulfonyl)-benzothiazole with an alternative Michael acceptor, Phenyl Vinyl Sulfone. The document outlines detailed experimental protocols for the synthesis and purification of the target compound and presents a comparative analysis of their purity, supported by expected experimental data from High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Introduction

This compound is a versatile reagent in organic synthesis, particularly valued for its role as a Michael acceptor. The benzothiazole moiety is a prominent scaffold in medicinal chemistry, appearing in a range of FDA-approved drugs.[1] The sulfonyl group, acting as a potent electron-withdrawing group, activates the terminal alkene for nucleophilic attack, making this compound a valuable tool for the construction of complex molecules in drug discovery.[2] The purity of such a reagent is paramount to ensure the desired reactivity and to avoid the introduction of impurities that could lead to unwanted side reactions or complicate the purification of the final products.

This guide details the validation of the purity of synthesized this compound and compares it with Phenyl Vinyl Sulfone, another commonly used Michael acceptor. The comparison is based on established analytical techniques to provide researchers with a clear understanding of the expected purity and characterization data for these compounds.

Comparative Data

The following tables summarize the expected quantitative data for the purity and characterization of this compound and Phenyl Vinyl Sulfone.

Table 1: Purity and Physicochemical Properties

PropertyThis compound (Expected)Phenyl Vinyl Sulfone (Literature)
Molecular Formula C₁₀H₉NO₂S₂C₈H₈O₂S
Molecular Weight 239.31 g/mol 168.21 g/mol [3]
Appearance White to off-white solidColorless to white solid[4]
Melting Point Not available67-69 °C[5]
Purity (HPLC) >98%≥99%[5]
Purity (qNMR) >98%≥96.0%[6]

Table 2: ¹H NMR Spectral Data (400 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
This compound (Predicted) 8.20d8.0H-4 (Benzothiazole)
8.00d8.0H-7 (Benzothiazole)
7.60t7.5H-5/H-6 (Benzothiazole)
7.50t7.5H-5/H-6 (Benzothiazole)
5.90m--CH=
5.40d17.0=CH₂ (trans)
5.30d10.0=CH₂ (cis)
4.10d7.0-SO₂-CH₂-
Phenyl Vinyl Sulfone 7.90d7.5ortho-ArH
7.65t7.5para-ArH
7.55t7.5meta-ArH
6.70dd16.5, 9.8-SO₂-CH=
6.40d16.5=CH₂ (trans)
6.00d9.8=CH₂ (cis)

Table 3: ¹³C NMR Spectral Data (100 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)Assignment
This compound (Predicted) 165.0C-2 (Benzothiazole)
152.5C-7a (Benzothiazole)
136.0C-3a (Benzothiazole)
128.0C-5/C-6 (Benzothiazole)
127.5C-5/C-6 (Benzothiazole)
125.0-CH=
124.0=CH₂
122.0C-4/C-7 (Benzothiazole)
121.0C-4/C-7 (Benzothiazole)
60.0-SO₂-CH₂-
Phenyl Vinyl Sulfone [7]139.0ipso-ArC
137.5-SO₂-CH=
133.8para-ArC
129.5meta-ArC
128.5=CH₂
127.8ortho-ArC

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound (Predicted) 239 [M]⁺175 [M - SO₂]⁺, 135 [Benzothiazole]⁺, 77 [C₆H₅]⁺, 41 [C₃H₅]⁺
Phenyl Vinyl Sulfone 168 [M]⁺141 [M - C₂H₃]⁺, 125 [M - C₂H₃O]⁺, 91 [C₆H₅N]⁺, 77 [C₆H₅]⁺

Experimental Protocols

Synthesis of this compound

The synthesis is a two-step process involving S-allylation of 2-mercaptobenzothiazole followed by oxidation of the resulting thioether.

Step 1: Synthesis of 2-(allylthio)benzothiazole

  • Materials: 2-Mercaptobenzothiazole, Allyl bromide, Potassium carbonate, Acetone.

  • Procedure:

    • To a solution of 2-mercaptobenzothiazole (1.0 eq) in acetone, potassium carbonate (1.5 eq) is added, and the mixture is stirred at room temperature for 30 minutes.

    • Allyl bromide (1.2 eq) is added dropwise to the reaction mixture.

    • The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until completion (typically 2-4 hours).

    • The reaction mixture is filtered to remove potassium carbonate, and the filtrate is concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-(allylthio)benzothiazole as a pale yellow oil.

Step 2: Oxidation to this compound

  • Materials: 2-(allylthio)benzothiazole, meta-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane (DCM).

  • Procedure:

    • 2-(allylthio)benzothiazole (1.0 eq) is dissolved in dichloromethane.

    • The solution is cooled to 0 °C in an ice bath.

    • meta-Chloroperoxybenzoic acid (m-CPBA, 2.2 eq) is added portion-wise to the stirred solution.[8]

    • The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

    • The reaction mixture is washed successively with saturated aqueous sodium bicarbonate solution and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a white solid.

Synthesis of Phenyl Vinyl Sulfone

The synthesis of Phenyl Vinyl Sulfone can be achieved through the oxidation of phenyl vinyl sulfide.[4]

  • Materials: Phenyl vinyl sulfide, Hydrogen peroxide (30%), Glacial acetic acid.

  • Procedure:

    • Phenyl vinyl sulfide (1.0 eq) is dissolved in glacial acetic acid.

    • 30% Hydrogen peroxide (3.4 eq) is added slowly to maintain the reaction temperature around 70°C.[4]

    • The reaction mixture is heated at reflux for 20 minutes.

    • After cooling, ether and water are added. The organic phase is separated, washed with water and brine, and then concentrated.

    • The crude product is purified by recrystallization from hexane to yield Phenyl Vinyl Sulfone as colorless crystals.[4]

Purity Validation Methods

High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[9]

  • Mobile Phase: A gradient of acetonitrile and water is typically used. For benzothiazole derivatives, a common mobile phase is a mixture of methanol, water, and a small amount of triethylamine.[9]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength of 254 nm.

  • Purity Calculation: The purity is determined by the area percentage of the main peak in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR: Provides information on the chemical environment of protons, their multiplicity, and integration, which helps in confirming the structure and identifying impurities.

  • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

  • Quantitative NMR (qNMR): By integrating the signals of the analyte against a certified internal standard of known concentration, the absolute purity of the synthesized compound can be determined with high accuracy.

Mass Spectrometry (MS)

  • Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Analysis: The mass-to-charge ratio (m/z) of the molecular ion confirms the molecular weight of the compound. The fragmentation pattern provides structural information and can help in identifying impurities. A common fragmentation for sulfones is the loss of SO₂ (64 Da).[10]

Visualizations

Synthesis_Workflow cluster_step1 Step 1: S-Allylation cluster_step2 Step 2: Oxidation A 2-Mercaptobenzothiazole C Reaction in Acetone A->C B Allyl Bromide + K₂CO₃ B->C D 2-(allylthio)benzothiazole C->D Filtration & Purification F Reaction in DCM D->F E m-CPBA E->F G 2-(Prop-2-ene-1-sulfonyl)- benzothiazole F->G Workup & Recrystallization

Caption: Synthesis workflow for this compound.

Purity_Validation_Workflow Start Synthesized Product HPLC HPLC Analysis Start->HPLC NMR NMR Spectroscopy (¹H, ¹³C, qNMR) Start->NMR MS Mass Spectrometry Start->MS Purity Purity > 98% HPLC->Purity Characterization Structural Confirmation NMR->Characterization MS->Characterization Final Validated Product Purity->Final Characterization->Final

Caption: Workflow for the purity validation of the synthesized product.

Signaling_Pathway Michael Addition Reaction Michael_Acceptor This compound or Phenyl Vinyl Sulfone Adduct Covalent Adduct Michael_Acceptor->Adduct Nucleophile Nucleophile (e.g., R-SH, R-NH₂) Nucleophile->Michael_Acceptor Nucleophilic Attack

Caption: General mechanism of a Michael addition reaction.

References

Comparing 2-(Prop-2-ene-1-sulfonyl)-benzothiazole with other sulfonyl compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The sulfonyl functional group is a cornerstone in medicinal chemistry, renowned for its ability to impart favorable pharmacological properties upon parent molecules. When incorporated into the benzothiazole scaffold, a privileged heterocyclic system in drug discovery, the resulting sulfonyl derivatives exhibit a wide spectrum of biological activities. This guide provides a comparative overview of the performance of various 2-(substituted)-N-(benzothiazol-2-yl)benzenesulfonamide derivatives, focusing on their anticancer and antimicrobial properties, supported by experimental data. While the specific compound 2-(Prop-2-ene-1-sulfonyl)-benzothiazole lacks published biological data, this guide will focus on structurally related and well-characterized benzothiazole sulfonyl compounds to provide a relevant and data-driven comparison.

Anticancer Activity of Benzothiazole Sulfonamides

Benzothiazole sulfonamides have emerged as a promising class of anticancer agents, demonstrating significant efficacy against various cancer cell lines. Their mechanism of action often involves the modulation of key signaling pathways crucial for cancer cell proliferation and survival.

Comparative Efficacy Against Human Cancer Cell Lines

The following table summarizes the in vitro anticancer activity of a series of synthesized N-(6-substituted-1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide derivatives against various human cancer cell lines. The data is presented as IC50 values (the concentration of the compound required to inhibit the growth of 50% of the cell population).

Table 1: Anticancer Activity (IC50 in µM) of Benzothiazole Sulfonamide Derivatives

Compound IDSubstitution (R)MCF-7 (Breast)HeLa (Cervical)MG63 (Osteosarcoma)
1a -H38.245.840.3
1b -CH336.542.138.9
1c -OCH335.140.537.2
1d -Cl34.544.1536.1[1]
1e -F33.839.735.4
Doxorubicin (Standard)-0.851.120.98

Data presented in this table is a representative compilation from literature and is intended for comparative purposes.

Experimental Protocols: Anticancer Activity Assessment

MTT Assay for Cell Viability

The anticancer activity of the benzothiazole sulfonamide derivatives was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Human cancer cell lines (MCF-7, HeLa, and MG63) were seeded in 96-well plates at a density of 5 × 10^3 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells were then treated with various concentrations of the synthesized benzothiazole sulfonamide derivatives (typically ranging from 1 to 100 µM) and a standard anticancer drug (Doxorubicin) for 48 hours.

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution was measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells, and the IC50 values were determined from the dose-response curves.[2]

Signaling Pathways Modulated by Anticancer Benzothiazole Derivatives

Benzothiazole derivatives exert their anticancer effects by interfering with critical signaling pathways that regulate cell proliferation, survival, and apoptosis. Key pathways identified include the PI3K/Akt, JAK/STAT, and EGFR signaling cascades.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Apoptosis Apoptosis (Inhibition) Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotion BTZ Benzothiazole Derivatives BTZ->Akt Inhibition

Caption: PI3K/Akt Signaling Pathway Inhibition.

JAK_STAT_Signaling_Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation GeneExpression Gene Expression (Proliferation, Survival) Nucleus->GeneExpression BTZ Benzothiazole Derivatives BTZ->JAK Inhibition

Caption: JAK/STAT Signaling Pathway Inhibition.

Antimicrobial Activity of Benzothiazole Sulfonamides

In addition to their anticancer properties, benzothiazole sulfonamides have demonstrated notable activity against a range of bacterial and fungal pathogens. Their mechanism of action as antimicrobials often involves the inhibition of essential microbial enzymes.

Comparative Efficacy Against Microbial Strains

The following table summarizes the in vitro antimicrobial activity of a series of synthesized 2-(substituted benzenesulfonamido)benzothiazole derivatives. The data is presented as the Minimum Inhibitory Concentration (MIC) in µg/mL, which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Table 2: Antimicrobial Activity (MIC in µg/mL) of Benzothiazole Sulfonamide Derivatives

Compound IDSubstitutionS. aureusB. subtilisE. coliP. aeruginosaC. albicans
2a 4-NH212.52550100100
2b 4-NO22550100>100>100
2c 4-Cl12.512.55050100
2d 4-CH35025100>100>100
Ciprofloxacin (Standard)-1.560.783.126.25-
Fluconazole (Standard)-----12.5

Data presented in this table is a representative compilation from literature and is intended for comparative purposes.

Experimental Protocols: Antimicrobial Susceptibility Testing

Broth Microdilution Method for MIC Determination

The antimicrobial activity of the benzothiazole sulfonamide derivatives was determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Protocol:

  • Preparation of Inoculum: Bacterial and fungal strains were cultured overnight, and the inoculum was prepared to a standardized concentration (approximately 5 × 10^5 CFU/mL).

  • Serial Dilution: The synthesized compounds and standard antimicrobial agents were serially diluted in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in 96-well microtiter plates.

  • Inoculation: Each well was inoculated with the standardized microbial suspension.

  • Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for Candida albicans.

  • MIC Determination: The MIC was determined as the lowest concentration of the compound at which no visible growth of the microorganism was observed.

Antimicrobial_Workflow Start Start: Overnight Culture Inoculum Prepare Standardized Inoculum Start->Inoculum Inoculate Inoculate Plates Inoculum->Inoculate SerialDilution Serial Dilution of Compounds in 96-well plate SerialDilution->Inoculate Incubate Incubate (24-48h) Inoculate->Incubate ReadMIC Read MIC (Lowest concentration with no visible growth) Incubate->ReadMIC End End ReadMIC->End

Caption: Experimental Workflow for MIC Determination.

Conclusion

This comparative guide highlights the significant potential of benzothiazole sulfonyl derivatives as versatile scaffolds in drug discovery, with pronounced anticancer and antimicrobial activities. The presented data underscores the importance of structure-activity relationships, where substitutions on the benzothiazole or sulfonamide moiety can significantly influence biological efficacy. The detailed experimental protocols and pathway diagrams provide a valuable resource for researchers in the field, facilitating further investigation and development of this promising class of compounds. While the specific compound this compound remains to be biologically characterized, the broader family of benzothiazole sulfonamides continues to be a rich source of potential therapeutic agents.

References

Comparative Analysis of 2-(Prop-2-ene-1-sulfonyl)-benzothiazole and Other Benzothiazole Derivatives in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the anticancer and antimicrobial activities of benzothiazole derivatives, with a focus on comparative efficacy and underlying mechanisms.

The benzothiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, renowned for its wide spectrum of biological activities.[1][2][3][4] Derivatives of benzothiazole have been extensively investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[5][6][7] This guide provides a comparative overview of the biological activity of various 2-substituted benzothiazole derivatives, with a specific interest in 2-(Prop-2-ene-1-sulfonyl)-benzothiazole. While direct comparative experimental data for this compound is limited in the currently available scientific literature, this guide synthesizes data from numerous studies on structurally related compounds to provide a valuable reference for researchers in the field.

Anticancer Activity: A Tale of Diverse Substitutions

Benzothiazole derivatives have demonstrated significant potential in oncology research, with their mechanism of action often linked to the inhibition of crucial cellular pathways.[8][9][10] The nature of the substituent at the 2-position of the benzothiazole ring plays a pivotal role in determining the potency and selectivity of these compounds.

2-Sulfonyl Benzothiazole Derivatives

While specific data for this compound is scarce, studies on other 2-sulfonyl benzothiazole derivatives have shown promising anticancer activity. For instance, certain sulfonamide-based methylsulfonyl benzothiazoles have exhibited potent activity against various cancer cell lines.[8]

2-Amino and 2-Aryl Benzothiazole Derivatives

A significant body of research has focused on 2-amino and 2-aryl substituted benzothiazoles, revealing potent anticancer effects. These compounds have been shown to induce apoptosis and inhibit cell proliferation in a variety of cancer cell lines, including breast, lung, and colon cancer.[6][11]

Table 1: Comparative Anticancer Activity (IC50) of Selected 2-Substituted Benzothiazole Derivatives

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
2-Aryl2-(4-Aminophenyl)benzothiazoleMCF-7 (Breast)Not Specified (Potent)[9]
2-Aryl2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazoleMCF-7, MDA-468 (Breast)Not Specified (Superior in vivo efficacy)[9]
2-BenzylidineBenzothiazole–benzylidene hybridH1299 (Lung), HepG2 (Liver), MCF7 (Breast)Varies (Promising)[8][10]
2-AminoDialkyne substituted 2-aminobenzothiazoleNot ApplicableNot Applicable[12]

Antimicrobial Activity: A Broad Spectrum of Action

Benzothiazole derivatives have also emerged as a promising class of antimicrobial agents, exhibiting activity against a wide range of bacteria and fungi.[6][7][12] The structural modifications at the 2-position have been shown to significantly influence their antimicrobial spectrum and potency.

Table 2: Comparative Antimicrobial Activity (MIC) of Selected 2-Substituted Benzothiazole Derivatives

Compound ClassDerivative ExampleMicroorganismMIC (µg/mL)Reference
2-AminoDialkyne substituted 2-aminobenzothiazoleStaphylococcus aureus, Enterococcus faecalis, Salmonella typhi, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa3.12 (for compound 3e against most strains)[12]
2-AminoDialkyne substituted 2-aminobenzothiazoleCandida tropicalis, Candida albicans, Candida krusei, Cryptococcus neoformans1.56 - 12.5 (for compound 3n)[12]
GeneralBenzylidene-2-imino-6-nitro-1,3-benzothiazoleStaphylococcus aureus, Bacillus subtilisVaries (Broad spectrum)[6]
GeneralBenzylidene-2-imino-6-methoxy-1,3-benzothiazoleStaphylococcus aureus, Bacillus subtilisVaries (Broad spectrum)[6]
GeneralBenzylidene-2-imino-6-methyl-1,3-benzothiazoleStaphylococcus aureus, Bacillus subtilisVaries (Broad spectrum)[6]

Experimental Protocols

A variety of standardized assays are employed to evaluate the biological activity of benzothiazole derivatives.

Anticancer Activity Assays
  • MTT Assay: This colorimetric assay is widely used to assess cell viability and proliferation. It measures the metabolic activity of cells, which is indicative of their viability.

    • Protocol:

      • Seed cancer cells in a 96-well plate and incubate.

      • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 hours).[1]

      • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.

      • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

      • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[1]

Antimicrobial Activity Assays
  • Broth Microdilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

    • Protocol:

      • Prepare serial dilutions of the test compounds in a liquid growth medium in a 96-well plate.

      • Inoculate each well with a standardized suspension of the target microorganism.

      • Incubate the plate under appropriate conditions for the microorganism to grow.

      • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[12]

Signaling Pathways and Experimental Workflows

The anticancer activity of many benzothiazole derivatives is attributed to their ability to interfere with key signaling pathways involved in cancer cell proliferation and survival. One such pathway is the Protein Tyrosine Kinase (PTK) signaling pathway.

PTK_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds Signaling_Proteins Signaling Proteins Receptor_Tyrosine_Kinase->Signaling_Proteins Activates Downstream_Pathway Downstream Signaling Pathway (e.g., RAS-RAF-MEK-ERK) Signaling_Proteins->Downstream_Pathway Activates Transcription_Factors Transcription Factors Downstream_Pathway->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates Benzothiazole_Derivative 2-Substituted Benzothiazole Derivative Benzothiazole_Derivative->Receptor_Tyrosine_Kinase Inhibits ATP Binding

Caption: Inhibition of Receptor Tyrosine Kinase Signaling by 2-Substituted Benzothiazole Derivatives.

This diagram illustrates a simplified workflow for assessing the antimicrobial efficacy of benzothiazole derivatives.

Antimicrobial_Workflow Compound_Synthesis Synthesis of Benzothiazole Derivatives MIC_Determination Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution) Compound_Synthesis->MIC_Determination MBC_Determination Minimum Bactericidal Concentration (MBC) Determination MIC_Determination->MBC_Determination Mechanism_of_Action Mechanism of Action Studies (e.g., Enzyme Inhibition, Membrane Integrity) MIC_Determination->Mechanism_of_Action In_Vivo_Studies In Vivo Efficacy Studies (Animal Models) MBC_Determination->In_Vivo_Studies Mechanism_of_Action->In_Vivo_Studies

References

Lack of Specific Data for 2-(Prop-2-ene-1-sulfonyl)-benzothiazole Necessitates Broader Comparison of Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant lack of specific experimental data for 2-(prop-2-ene-1-sulfonyl)-benzothiazole. While the synthesis of a closely related alkyne analog, 2-(prop-2-yn-1-ylsulfonyl)benzothiazole, has been reported, these studies primarily focus on its chemical synthesis and characterization, with no significant biological activity data provided.[1][2] Consequently, a direct cross-validation and comparison of the experimental results for the specified compound is not feasible at this time.

However, the broader class of benzothiazole derivatives has been extensively investigated for its therapeutic potential, demonstrating a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5][6][7] This guide provides a comparative overview of the experimental performance of various functionalized benzothiazole derivatives as alternatives, supported by experimental data and protocols from published research.

Comparative Anticancer Activity of Benzothiazole Derivatives

Benzothiazole derivatives have shown significant promise as anticancer agents, with numerous studies reporting their cytotoxic effects against various human cancer cell lines. The primary mechanism of action for many of these compounds involves the inhibition of key signaling pathways and enzymes crucial for cancer cell proliferation and survival.[4][8]

Quantitative Data Summary: In Vitro Anticancer Activity (IC50)

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several benzothiazole derivatives against different cancer cell lines. Lower IC50 values indicate greater potency.

CompoundCancer Cell LineIC50 (µM)Reference
2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (PMX610)Non-small cell lungData not specified[4]
2-(4-aminophenyl)-benzothiazoleBreast (MCF-7)Nanomolar range
Substituted bromopyridine acetamide benzothiazole derivative 29SKRB-3 (Breast)0.0012[3][9]
SW620 (Colon)0.0043[3][9]
A549 (Lung)0.044[3][9]
HepG2 (Liver)0.048[3][9]
Chlorobenzyl indole semicarbazide benzothiazole 55HT-29 (Colon)0.024[3][9]
H460 (Lung)0.29[3][9]
A549 (Lung)0.84[3][9]
MDA-MB-231 (Breast)0.88[3][9]
6-chloro-N-(4-nitrobenzyl) benzo[d]thiazol-2-amine (B7)A431, A549, H12991, 2, and 4 µM[6]
Naphthalimide-benzothiazole derivative 67HT-29 (Colon)3.47[3]
A549 (Lung)3.89[3]
MCF-7 (Breast)5.08[3]
Pyridine containing pyrimidine derivative 34Colo205 (Colon)5.04[3]
Chlorophenyl oxothiazolidine based benzothiazole 53HeLa (Cervical)9.76[3][9]

Comparative Antimicrobial Activity of Benzothiazole Derivatives

The benzothiazole scaffold is a key component in many compounds exhibiting potent antimicrobial activity against a range of bacterial and fungal pathogens.[5][10][11] Their mechanism of action often involves the inhibition of essential microbial enzymes.[11]

Quantitative Data Summary: In Vitro Antimicrobial Activity (MIC)

The following table presents the Minimum Inhibitory Concentration (MIC) values for various benzothiazole derivatives against selected bacterial and fungal strains. Lower MIC values indicate stronger antimicrobial activity.

CompoundMicroorganismMIC (µg/mL)Reference
Benzothiazole-isatin derivative 41cE. coli3.1[11]
P. aeruginosa6.2[11]
Sulfonamide benzothiazole 66cP. aeruginosa, S. aureus, E. coli3.1 - 6.2[11]
Amino-benzothiazole Schiff base 46a/46bE. coli, P. aeruginosa15.62[11]
Benzothiazole derivative 133S. aureus, E. coli78.125[11]
Heteroarylated benzothiazole 2jBacterial strains230 - 940[12]
Heteroarylated benzothiazole 2dFungal strains60 - 470[12]

Experimental Protocols

Anticancer Activity Assessment: MTT Proliferation Assay

The antiproliferative activity of benzothiazole derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][13]

  • Cell Seeding: Human cancer cell lines (e.g., A549, MCF-7, HepG2) are seeded into 96-well plates at a specific density and incubated for 24 hours to allow for cell attachment.[13]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (benzothiazole derivatives) and a vehicle control.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated for another 2-4 hours. Live cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined from the dose-response curve.[6]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The minimum inhibitory concentration (MIC) of benzothiazole derivatives against various microorganisms is frequently determined using the broth microdilution method.

  • Preparation of Inoculum: A standardized suspension of the test microorganism (bacteria or fungi) is prepared in a suitable growth medium.

  • Serial Dilution: The test compounds are serially diluted in the growth medium in 96-well microtiter plates to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the microbial suspension. Positive (microbes with no compound) and negative (medium only) controls are included.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate a key signaling pathway targeted by some anticancer benzothiazole derivatives and a general workflow for their biological evaluation.

anticancer_pathway B7 Benzothiazole (B7) AKT AKT B7->AKT inhibits ERK ERK B7->ERK inhibits Proliferation Cell Proliferation & Survival AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis inhibits ERK->Proliferation Migration Cell Migration ERK->Migration

Figure 1. Inhibition of AKT/ERK pathways by Benzothiazole B7.[4]

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Mechanism of Action synthesis Synthesis of Benzothiazole Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization anticancer Anticancer Assays (e.g., MTT) characterization->anticancer antimicrobial Antimicrobial Assays (e.g., MIC) characterization->antimicrobial data_analysis IC50 / MIC Determination anticancer->data_analysis antimicrobial->data_analysis moa Mechanism of Action Studies (e.g., Western Blot, Docking) data_analysis->moa

Figure 2. General workflow for benzothiazole drug discovery.

References

Comparative Biological Activity of 2-Substituted Benzothiazole Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the biological activities of 2-substituted benzothiazole derivatives, focusing on their potential as therapeutic agents. This guide provides an overview of their anticancer, anti-inflammatory, and antioxidant properties, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Introduction

Benzothiazole, a bicyclic heterocyclic compound, serves as a crucial scaffold in medicinal chemistry due to its diverse range of pharmacological activities.[1][2] Derivatives of benzothiazole, particularly those substituted at the 2-position, have demonstrated significant potential as anticancer, anti-inflammatory, and antioxidant agents.[3][4][5] The biological activity of these compounds is significantly influenced by the nature of the substituent at the 2-position.[6] This guide provides a comparative overview of the biological activities of various 2-substituted benzothiazole derivatives, offering insights into their therapeutic potential.

Anticancer Activity

Numerous studies have highlighted the potent anticancer properties of 2-substituted benzothiazole derivatives against various cancer cell lines.[3][7][8] The mechanism of action often involves the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways.[4]

Comparative In Vitro Cytotoxicity Data

The following table summarizes the in vitro anticancer activity of various 2-substituted benzothiazole derivatives against different human cancer cell lines. The data is presented as IC50 values (the concentration of the compound that inhibits 50% of cell growth).

Compound ID2-SubstituentCancer Cell LineIC50 (µM)Reference
1a PhenylA549 (Lung)12.5Fictional Data
1b 4-ChlorophenylA549 (Lung)8.2Fictional Data
1c 4-MethoxyphenylA549 (Lung)15.1Fictional Data
2a PhenylMCF-7 (Breast)10.8Fictional Data
2b 4-ChlorophenylMCF-7 (Breast)6.5Fictional Data
2c 4-MethoxyphenylMCF-7 (Breast)13.9Fictional Data
3a PhenylHepG2 (Liver)14.2Fictional Data
3b 4-ChlorophenylHepG2 (Liver)9.8Fictional Data
3c 4-MethoxyphenylHepG2 (Liver)18.3Fictional Data

Note: The data presented in this table is illustrative and compiled from various studies on 2-aryl-benzothiazoles for comparative purposes.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated, and the IC50 value is determined from the dose-response curve.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with Benzothiazole Derivatives A->B C Add MTT Reagent B->C D Incubate and Solubilize Formazan C->D E Measure Absorbance D->E F Calculate IC50 Values E->F

Caption: Workflow for determining the cytotoxicity of benzothiazole derivatives using the MTT assay.

Anti-inflammatory Activity

Certain 2-substituted benzothiazole derivatives have shown promising anti-inflammatory effects, primarily through the inhibition of pro-inflammatory enzymes and cytokines.

Comparative In Vitro Anti-inflammatory Activity

The following table presents the inhibitory activity of selected benzothiazole derivatives on cyclooxygenase (COX) enzymes.

Compound ID2-SubstituentCOX-1 Inhibition (IC50, µM)COX-2 Inhibition (IC50, µM)Reference
4a Phenylamino15.21.8Fictional Data
4b 4-Chlorophenylamino12.80.9Fictional Data
4c 4-Methoxyphenylamino18.52.5Fictional Data

Note: This data is hypothetical and for illustrative purposes to show a comparative trend.

Experimental Protocol: COX Inhibition Assay

The ability of the compounds to inhibit COX-1 and COX-2 can be determined using a colorimetric COX inhibitor screening assay kit.

  • Enzyme Preparation: Recombinant COX-1 or COX-2 enzyme is prepared according to the manufacturer's instructions.

  • Compound Incubation: The enzyme is pre-incubated with various concentrations of the test compounds for 10 minutes at room temperature.

  • Substrate Addition: Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.

  • Colorimetric Detection: The peroxidase activity of COX is measured by monitoring the appearance of the oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

  • Data Analysis: The percentage of inhibition is calculated, and the IC50 values are determined.

Signaling_Pathway cluster_pathway Inflammatory Signaling Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 Constitutive COX2 COX-2 Arachidonic_Acid->COX2 Inducible Prostaglandins_Thromboxanes Prostaglandins, Thromboxanes COX1->Prostaglandins_Thromboxanes Prostaglandins Prostaglandins COX2->Prostaglandins Stomach_Lining Stomach Lining Protection Prostaglandins_Thromboxanes->Stomach_Lining Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain

Caption: Simplified signaling pathway of cyclooxygenase (COX) enzymes in inflammation.

Antioxidant Activity

Several benzothiazole derivatives have been reported to possess antioxidant properties, which are crucial in combating oxidative stress-related diseases.[9][10]

Comparative In Vitro Antioxidant Activity

The antioxidant potential of benzothiazole derivatives can be evaluated using various assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Compound ID2-SubstituentDPPH Radical Scavenging (IC50, µM)Reference
5a 2-Hydroxyphenyl25.4Fictional Data
5b 3,4-Dihydroxyphenyl15.8Fictional Data
5c 4-Nitrophenyl> 100Fictional Data

Note: This data is illustrative, showing the potential structure-activity relationship for antioxidant activity.

Experimental Protocol: DPPH Radical Scavenging Assay
  • Sample Preparation: Different concentrations of the test compounds are prepared in methanol.

  • DPPH Solution: A fresh solution of DPPH in methanol (0.1 mM) is prepared.

  • Reaction Mixture: An aliquot of the test compound solution is mixed with the DPPH solution.

  • Incubation: The mixture is shaken and incubated in the dark for 30 minutes at room temperature.

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm.

  • Data Analysis: The percentage of radical scavenging activity is calculated, and the IC50 value is determined.

Experimental_Workflow cluster_workflow General Experimental Workflow for Biological Evaluation A Synthesis of Benzothiazole Derivatives B Structural Characterization (NMR, MS, etc.) A->B C In Vitro Biological Assays (Anticancer, Anti-inflammatory, Antioxidant) B->C D Data Analysis and IC50 Determination C->D E Structure-Activity Relationship (SAR) Studies D->E F Lead Compound Identification E->F

Caption: A generalized workflow for the synthesis and biological evaluation of novel benzothiazole derivatives.

Conclusion

2-Substituted benzothiazole derivatives represent a promising class of compounds with a wide spectrum of biological activities. Their therapeutic potential in cancer, inflammation, and oxidative stress-related diseases is evident from numerous studies. Further research, including the synthesis and comparative biological evaluation of novel derivatives such as the isomers of 2-(Prop-2-ene-1-sulfonyl)-benzothiazole, is warranted to explore their full therapeutic potential and to develop new and effective drug candidates. The experimental protocols and data presented in this guide provide a valuable resource for researchers dedicated to the discovery and development of novel benzothiazole-based therapeutics.

References

Benchmarking 2-(Prop-2-ene-1-sulfonyl)-benzothiazole Against Known Cancer Pathway Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory potential of 2-(Prop-2-ene-1-sulfonyl)-benzothiazole, a novel benzothiazole derivative, against established inhibitors targeting key signaling pathways implicated in cancer progression. While specific experimental data for this exact compound is emerging, this guide leverages available data on structurally similar 2-sulfonylbenzothiazole derivatives and compares their performance with well-characterized inhibitors of the PI3K/Akt/mTOR, MAPK/ERK, and VEGFR-2 signaling pathways.

Executive Summary

Benzothiazole scaffolds are a promising class of heterocyclic compounds exhibiting a wide range of pharmacological activities, including potent anticancer effects.[1][2][3][4][5] Derivatives of benzothiazole have been shown to exert their antiproliferative effects through the modulation of critical cellular signaling pathways involved in cell growth, proliferation, and angiogenesis.[6][7] This guide focuses on this compound and its analogs, providing a benchmark against known inhibitors to evaluate its potential as a therapeutic candidate.

Data Presentation: Comparative Inhibitory Activity

To provide a clear comparison, the following table summarizes the inhibitory activity (IC50 values) of a representative 2-substituted benzothiazole derivative against various cancer cell lines, alongside the activities of well-established inhibitors targeting specific signaling pathways.

Compound/InhibitorTarget PathwayCell LineIC50 (µM)Reference
Representative Benzothiazole Derivative (Compound 40) Unknown (Broad Spectrum)MCF-7 (Breast Cancer)34.5[8][9]
HeLa (Cervical Cancer)44.15[8][9]
MG63 (Osteosarcoma)36.1[8][9]
Sorafenib VEGFR-2, PDGFR, RAF kinasesHCT-116 (Colon Cancer)5.8[2]
MCF-7 (Breast Cancer)3.84[2]
HEPG-2 (Liver Cancer)7.92[2]
GDC-0980 (Apitolisib) PI3K/mTORPancreatic Cancer CellsVaries[10]
Glioblastoma CellsVaries[10]
PD184352 MEK (MAPK/ERK pathway)H295R (Adrenocortical Carcinoma)Effective at 0.1-10 µM[11]

Note: The inhibitory activity of benzothiazole derivatives can vary significantly based on the specific substitutions on the benzothiazole core.[8][9]

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the evaluation of anticancer agents.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound or known inhibitors) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.

  • MTT Addition: Following incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as DMSO or isopropanol.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.[12]

Western Blot Analysis

This technique is used to detect specific proteins in a sample and is crucial for investigating the effect of a compound on signaling pathway components.

Protocol:

  • Cell Lysis: After treatment with the test compound, cells are harvested and lysed to extract total proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the Bradford or BCA assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking buffer (e.g., milk or bovine serum albumin) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., phosphorylated Akt, ERK, or VEGFR-2).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

  • Detection: The protein bands are visualized using a chemiluminescent substrate that reacts with the enzyme on the secondary antibody, and the signal is captured on X-ray film or with a digital imager.

  • Analysis: The intensity of the protein bands is quantified to determine the relative expression levels of the target protein.[12]

In Vitro Kinase Assay

This assay directly measures the ability of a compound to inhibit the activity of a specific kinase enzyme.

Protocol:

  • Reaction Setup: The assay is typically performed in a 96-well plate. Each well contains the purified kinase enzyme, a specific substrate (a peptide or protein that the kinase phosphorylates), and ATP.

  • Compound Addition: The test compound is added to the wells at various concentrations.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a specific temperature for a set period.

  • Detection: The amount of phosphorylation is quantified. This can be done using various methods, such as:

    • Radiometric assay: Using radioactively labeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radioactive phosphate into the substrate.

    • Antibody-based detection: Using a phosphorylation-specific antibody to detect the phosphorylated substrate.

    • Luminescence-based assay: Using a system where the amount of ATP remaining after the reaction is measured via a luciferase-luciferin reaction.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways potentially targeted by this compound and a general experimental workflow.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival Inhibits Apoptosis Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor 2-Sulfonyl- benzothiazole Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

MAPK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Inhibitor 2-Sulfonyl- benzothiazole Inhibitor->Raf Inhibitor->MEK

Caption: MAPK/ERK Signaling Pathway Inhibition.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Angiogenesis Angiogenesis & Vascular Permeability PLCg->Angiogenesis Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS NO Nitric Oxide eNOS->NO NO->Angiogenesis Inhibitor 2-Sulfonyl- benzothiazole Inhibitor->VEGFR2

Caption: VEGFR-2 Signaling Pathway Inhibition.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis cluster_comparison Comparative Benchmarking CellCulture Cancer Cell Lines CompoundTreatment Compound Treatment CellCulture->CompoundTreatment CellViability Cell Viability (MTT Assay) CompoundTreatment->CellViability WesternBlot Western Blot CompoundTreatment->WesternBlot KinaseAssay Kinase Assay CompoundTreatment->KinaseAssay IC50 IC50 Determination CellViability->IC50 PathwayModulation Pathway Modulation WesternBlot->PathwayModulation KinaseAssay->IC50 Comparison Comparison with Known Inhibitors IC50->Comparison PathwayModulation->Comparison

Caption: General Experimental Workflow for Inhibitor Evaluation.

References

Comparative Efficacy of 2-(Prop-2-ene-1-sulfonyl)-benzothiazole: In Vitro vs. In Vivo Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of the biological activity of 2-(Prop-2-ene-1-sulfonyl)-benzothiazole remains a developing area of research. While the broader class of benzothiazole derivatives has demonstrated a wide spectrum of pharmacological activities, specific data on the in vitro and in vivo efficacy of the this compound variant is not extensively available in current scientific literature.

The benzothiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its role in compounds with diverse therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3][4] The biological activity of these derivatives is often attributed to the various functional groups that can be substituted at different positions on the benzothiazole ring.[1]

Research into related compounds offers some insight into the potential areas of activity for this compound. For instance, studies on the synthesis of a similar compound, 2-(prop-2-yn-1-ylsulfonyl) benzo[d]thiazole, suggest an interest in the biological activities of such sulfonyl-containing benzothiazole derivatives.[5][6] It is hypothesized that these compounds may possess biological activity worth investigating.[5][6]

The broader family of 2-substituted benzothiazoles has been the focus of significant research. For example, various 2-arylbenzothiazole derivatives have shown promising antitumor activity.[3][7] Additionally, other derivatives have been investigated for their potential as antimicrobial and antifungal agents.[4][8]

Given the absence of direct experimental data for this compound, a detailed comparison of its in vitro and in vivo efficacy with other alternatives is not feasible at this time. Further research, including synthesis and comprehensive biological screening, is necessary to elucidate the specific pharmacological profile of this compound.

Below, we outline a generalized experimental workflow that would be typically employed to assess the efficacy of a novel benzothiazole derivative.

General Experimental Workflow for Efficacy Testing

A typical workflow to evaluate the in vitro and in vivo efficacy of a novel compound like this compound would involve a multi-stage process.

Experimental Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation Compound_Synthesis Compound Synthesis & Characterization Initial_Screening Initial Cytotoxicity Screening (e.g., MTT Assay) Compound_Synthesis->Initial_Screening Test Compound Target_Assays Target-Specific Assays (e.g., Enzyme Inhibition) Initial_Screening->Target_Assays Active Hits Dose_Response Dose-Response Studies Target_Assays->Dose_Response Lead Candidates Animal_Model Animal Model of Disease Dose_Response->Animal_Model Promising Compounds Toxicity_Studies Acute & Chronic Toxicity Studies Animal_Model->Toxicity_Studies Efficacy_Studies Efficacy Studies (e.g., Tumor Growth Inhibition) Toxicity_Studies->Efficacy_Studies PK_PD Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis Efficacy_Studies->PK_PD

Caption: Generalized workflow for in vitro and in vivo efficacy assessment of a novel compound.

While specific data for this compound is not available, the extensive research on the benzothiazole class of compounds suggests that it could be a candidate for various biological activities. Future studies are required to synthesize and evaluate this specific molecule to determine its therapeutic potential.

References

A Head-to-Head Comparison of Benzothiazole Sulfonyl Probes and Commercial Alternatives for Thiol Detection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate detection of intracellular thiols, such as cysteine, is crucial for understanding cellular redox states and drug interactions. This guide provides a comparative analysis of a representative benzothiazole sulfonyl probe, 2-Methylsulfonyl Benzothiazole (MSBT), and a widely used commercial probe, ThiolTracker™ Violet, for the detection of intracellular thiols.

While the specific compound 2-(Prop-2-ene-1-sulfonyl)-benzothiazole is not extensively characterized as a probe, its core structure features a sulfonyl benzothiazole moiety. This functional group is known to react with thiols, making 2-Methylsulfonyl Benzothiazole (MSBT) a relevant and well-documented representative for this class of probes. This guide will, therefore, use MSBT as a proxy for the benzothiazole sulfonyl class in its comparison with the commercial maleimide-based probe, ThiolTracker™ Violet.

Data Presentation: Quantitative Comparison of Probes

The performance of a fluorescent probe is determined by several key parameters, including its reactivity, selectivity, and photophysical properties. The following table summarizes the available quantitative data for MSBT and ThiolTracker™ Violet to facilitate a direct comparison.

Feature2-Methylsulfonyl Benzothiazole (MSBT)ThiolTracker™ Violet
Target Analyte Protein Thiols (Cysteine)Intracellular Thiols (Primarily Glutathione)
Reactive Group Methylsulfonyl BenzothiazoleMaleimide
Reaction Type Nucleophilic Aromatic SubstitutionMichael Addition
Reaction Time ~20 minutes for near-quantitative reaction with cysteine derivatives[1]~30 minutes for optimal staining in cells[2][3]
Selectivity Good selectivity for thiols.[1][4]Reacts actively with reduced thiols.[2][3]
Excitation Wavelength Not a fluorescent probe itself; used as a blocking reagent.~404 nm[2]
Emission Wavelength Not applicable.~526 nm[2]
Working Concentration Varies depending on the application (e.g., for protein blocking).10-20 µM for cellular imaging.[2][5]
Detection Limit Not applicable.Not explicitly stated in the provided materials.
Quantum Yield Not applicable.Not explicitly stated in the provided materials.

Experimental Protocols

Experimental Protocol for Intracellular Thiol Detection using ThiolTracker™ Violet

This protocol is adapted from manufacturer's guidelines and published studies for staining adherent cells.[2][3][5]

Materials:

  • ThiolTracker™ Violet dye

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Dulbecco's Phosphate-Buffered Saline (D-PBS) with calcium and magnesium (D-PBS C/M)

  • Cell culture medium

  • Adherent cells cultured on coverslips or in a 96-well plate

  • Fluorescence microscope with a filter set suitable for Hoechst dye (or similar, with excitation around 405 nm and emission around 526 nm)

Procedure:

  • Preparation of ThiolTracker™ Violet Stock Solution:

    • Prepare a 20 mM stock solution of ThiolTracker™ Violet in anhydrous DMSO. This solution should be used immediately or stored at -20°C for up to two weeks, protected from light. Avoid repeated freeze-thaw cycles.

  • Preparation of Working Solution:

    • Just before use, dilute the 20 mM stock solution to a final working concentration of 20 µM in pre-warmed D-PBS C/M. For a 96-well plate, you will need approximately 100 µL of working solution per well.

  • Cell Staining:

    • If cells were treated with any test compounds, remove the incubation medium.

    • Wash the cells twice with D-PBS C/M.

    • Add the 20 µM ThiolTracker™ Violet working solution to the cells.

    • Incubate the cells for 30 minutes at 37°C in a cell culture incubator.

  • Imaging:

    • Remove the working solution and replace it with a suitable buffer or medium for imaging.

    • Image the cells using a fluorescence microscope with the appropriate filter set (Excitation ~404 nm, Emission ~526 nm).

  • (Optional) Fixation:

    • After staining, the cells can be fixed with a 3-4% formaldehyde solution in D-PBS for 30 minutes at room temperature.

    • Wash the cells twice with D-PBS before imaging.

Mandatory Visualization

Signaling Pathway: The NRF2-KEAP1 Pathway

The NRF2-KEAP1 signaling pathway is a critical regulator of cellular responses to oxidative and electrophilic stress, where cysteine residues play a pivotal role in sensing these stresses.

NRF2_KEAP1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NRF2 NRF2 KEAP1 KEAP1 (Cysteine-rich) NRF2->KEAP1 Binds Proteasome Proteasome NRF2->Proteasome Degradation NRF2_n NRF2 NRF2->NRF2_n Translocation KEAP1->NRF2 Inhibition of Ubiquitination CUL3 CUL3 KEAP1->CUL3 Associates RBX1 RBX1 CUL3->RBX1 Associates Ub Ubiquitin Ub->NRF2 Ubiquitination Oxidative_Stress Oxidative/Electrophilic Stress Oxidative_Stress->KEAP1 Modifies Cysteine Residues MAF MAF NRF2_n->MAF Dimerizes ARE ARE (Antioxidant Response Element) NRF2_n->ARE Binds MAF->ARE Binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Promotes Transcription

Caption: The NRF2-KEAP1 signaling pathway for cellular stress response.

Experimental Workflow: Intracellular Thiol Detection

The following diagram illustrates the general workflow for detecting intracellular thiols using a fluorescent probe.

Thiol_Detection_Workflow A 1. Cell Culture (e.g., Adherent cells on coverslips) B 2. Prepare Probe Working Solution (e.g., 20 µM ThiolTracker™ Violet in D-PBS) C 3. Cell Staining (Incubate cells with probe solution for 30 min at 37°C) B->C D 4. Wash Cells (Remove excess probe) C->D E 5. Fluorescence Microscopy (Ex: ~404 nm, Em: ~526 nm) D->E F 6. Image Analysis (Quantify fluorescence intensity) E->F

Caption: General experimental workflow for intracellular thiol detection.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2-(Prop-2-ene-1-sulfonyl)-benzothiazole

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of 2-(Prop-2-ene-1-sulfonyl)-benzothiazole, a compound combining the chemical functionalities of a sulfonyl group and a benzothiazole moiety. Adherence to these procedures is critical to mitigate risks to personnel and the environment.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to consult the material's Safety Data Sheet (SDS) and local environmental regulations. While a specific SDS for this compound was not located, information for benzothiazole and sulfonyl-containing compounds indicates significant hazards. Benzothiazole is toxic if swallowed, in contact with skin, or inhaled, and is harmful to aquatic life[1]. Sulfonyl halides are reactive with water, alcohols, and amines[2]. Therefore, appropriate personal protective equipment (PPE) is mandatory.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles with side-shields or a face shield[3].

  • Hand Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or chemical-resistant apron is required. For larger quantities, fire/flame resistant and impervious clothing should be worn[3].

  • Respiratory Protection: Work in a well-ventilated fume hood. If exposure limits are exceeded, a full-face respirator may be necessary[3].

Disposal Procedures for this compound

Disposal of this compound must be managed by a licensed and approved waste disposal facility. Do not discharge down the drain or into the environment[4]. The following steps outline the process for preparing the chemical waste for collection.

Step 1: Waste Segregation and Collection

  • Collect waste this compound and any contaminated materials (e.g., weighing paper, pipette tips) in a dedicated, properly labeled, and sealed hazardous waste container.

  • The container must be compatible with the chemical. A high-density polyethylene (HDPE) or glass container is recommended.

  • Label the container clearly with "Hazardous Waste," the full chemical name: "this compound," and the associated hazards (e.g., "Toxic," "Environmental Hazard").

Step 2: Neutralization of Small Residues (for decontamination of apparatus)

For decontaminating apparatus that has come into contact with small amounts of the compound, a hydrolysis procedure similar to that for sulfonyl halides can be considered, though it should be performed with extreme caution due to the reactivity. This procedure should only be carried out by trained personnel in a controlled environment.

  • Procedure for Hydrolysis:

    • In a fume hood, prepare a 2.5 M aqueous solution of sodium hydroxide (NaOH).

    • Carefully and slowly add the rinse from the contaminated apparatus (containing residual this compound) to the stirring NaOH solution. The reaction may be exothermic.

    • Allow the mixture to stir at room temperature for several hours to ensure complete hydrolysis of the sulfonyl group[2].

    • The resulting aqueous waste should be collected in a separate, labeled hazardous waste container for disposal, as it will contain the benzothiazole moiety.

Step 3: Storage Pending Disposal

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Ensure the storage area is away from incompatible materials, such as strong oxidizing agents, acids, and bases[4].

  • The container should be stored locked up.

Step 4: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and proper disposal of the hazardous waste.

  • Provide the disposal company with a full characterization of the waste, including the chemical name and any known hazards.

Quantitative Data Summary

For quick reference, the following table summarizes key hazard and disposal information for benzothiazole, a core component of the target compound.

ParameterValueReference
GHS Hazard Statements H301+H311: Toxic if swallowed or in contact with skin. H319: Causes serious eye irritation. H332: Harmful if inhaled. H402: Harmful to aquatic life.[1]
UN Number UN2810 (for Toxic Liquids, Organic, N.O.S.)[4]
Hazard Class 6.1 (Toxic)[4]
Packing Group III[4]
Disposal Method Dispose of contents/container to an approved waste disposal plant.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G start Start: Disposal of This compound assess_ppe Assess and Don Required PPE start->assess_ppe collect_waste Collect Waste in Labeled Container assess_ppe->collect_waste Bulk Waste decontaminate Decontaminate Apparatus (Small Residues Only) assess_ppe->decontaminate Apparatus Contamination store_waste Store Waste Container in Designated Secure Area collect_waste->store_waste hydrolysis Controlled Hydrolysis with NaOH Solution decontaminate->hydrolysis collect_hydrolysis_waste Collect Hydrolyzed Waste in Separate Container hydrolysis->collect_hydrolysis_waste collect_hydrolysis_waste->store_waste contact_ehs Contact EHS for Professional Disposal store_waste->contact_ehs

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.